2-Fluoro-4-formylphenylboronic acid pinacol ester
Description
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Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCARQAICCYFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-formylphenylboronic acid pinacol ester
This guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-formylphenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.
Introduction: The Significance of a Fluorinated Formylphenylboronic Acid Ester
This compound is a key intermediate in the synthesis of a wide range of complex organic molecules. The presence of three distinct functional groups—a fluoro group, a formyl (aldehyde) group, and a boronic acid pinacol ester—makes it a versatile scaffold for introducing these moieties into larger structures.
The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The aldehyde functionality serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. Finally, the boronic acid pinacol ester is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1]
The Synthetic Blueprint: Miyaura Borylation
The most direct and efficient route to this compound is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction involves the conversion of an aryl halide (or triflate) to the corresponding arylboronic acid ester using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2]
The choice of this synthetic strategy is underpinned by its remarkable functional group tolerance, relatively mild reaction conditions, and the stability of the resulting pinacol ester product.[3][4] The pinacol ester is generally more stable and easier to handle and purify compared to the corresponding free boronic acid, which can be prone to dehydration and other side reactions.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Miyaura borylation is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a series of well-defined steps:
Figure 1: The catalytic cycle of the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the starting material, 4-bromo-3-fluorobenzaldehyde, to form a Pd(II) intermediate.
-
Ligand Exchange: A weak base, typically potassium acetate (KOAc), displaces the halide on the palladium complex. This step is crucial as the resulting acetate complex is more reactive in the subsequent transmetalation step.[2]
-
Transmetalation: The boron atom of bis(pinacolato)diboron replaces the acetate group on the palladium center, forming a new Pd(II) complex with the desired aryl and boryl groups.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound based on established Miyaura borylation conditions for analogous substrates.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-3-fluorobenzaldehyde | 203.01 | 10.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.0 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.3 | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 30.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
Reaction Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid pinacol ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-formylphenylboronic acid pinacol ester, bearing the CAS number 1352657-25-0, is a versatile bifunctional organoboron compound of significant interest in modern organic synthesis.[1][2][3] Its unique structure, incorporating a synthetically useful boronic ester, a reactive aldehyde, and a metabolically influential fluorine atom, positions it as a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the fluoro and formyl groups offers medicinal chemists a powerful tool to modulate the electronic and pharmacokinetic properties of target molecules and to introduce further molecular complexity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. This section outlines the key physical and chemical characteristics of this compound.
Core Identification and Structural Details
| Identifier | Value | Source |
| CAS Number | 1352657-25-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆BFO₃ | [1][2] |
| Molecular Weight | 250.07 g/mol | [1][2] |
| IUPAC Name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | [4] |
Physical and Chemical Data
While experimental data for some properties of this specific molecule are not widely published, a combination of data from chemical suppliers and analogous compounds allows for a reliable profile.
| Property | Value | Notes |
| Appearance | Expected to be a solid. | Based on related compounds.[5][6] |
| Melting Point | Not available. | The related isomer, 2-Fluoro-5-formylphenylboronic acid pinacol ester, has a melting point of 35-40 °C.[6] |
| Boiling Point | 340.6 ± 32.0 °C at 760 mmHg | Calculated value.[7] |
| Density | 1.1 ± 0.1 g/cm³ | Calculated value.[7] |
| Solubility | No data available. | Likely soluble in common organic solvents like THF, dioxane, and DMSO.[7][8] |
| Stability | Store under an inert atmosphere; protect from moisture. | Boronic esters are generally stable but can be sensitive to hydrolysis.[9] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[8][10][11] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide as a precursor and bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is known for its mild conditions and broad functional group tolerance, making it ideal for the synthesis of functionalized building blocks like this compound.[10]
Logical Workflow for Synthesis
References
- 1. 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1112208-82-8 | Benchchem [benchchem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. Angene - this compound | 1352657-25-0 | MFCD18732921 | AGN-PC-0WESH1 [japan.angenechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester 97 603122-79-8 [sigmaaldrich.com]
- 6. 2-フルオロ-5-ホルミルフェニルボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1352657-25-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]
2-Fluoro-4-formylphenylboronic acid pinacol ester CAS number and structure
An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid pinacol ester
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, application, and handling of this compound. This trifunctional reagent is a valuable building block in modern organic synthesis, offering a unique combination of functionalities for the construction of complex molecular architectures.
Core Compound Identification and Properties
This compound is an aromatic organoboron compound. The molecule features a benzene ring substituted with three key groups: a fluorine atom, a formyl (aldehyde) group, and a boronic acid pinacol ester. This specific arrangement makes it a highly versatile intermediate in synthetic chemistry.
The CAS Number for this compound is 1352657-25-0 .[1][2]
Physicochemical Characteristics
A summary of the key properties of this reagent is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1352657-25-0 | [1][2] |
| Molecular Formula | C₁₃H₁₆BFO₃ | [2] |
| Molecular Weight | 250.07 g/mol | [2] |
| IUPAC Name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | N/A |
| Appearance | Typically a white to off-white solid or crystalline powder | [3] |
| Common Synonyms | 4-Formyl-2-fluorophenylboronic acid pinacol ester | N/A |
Chemical Structure
The structure combines the stability of the pinacol ester with the reactivity of the formyl group and the electronic influence of the fluorine atom.
Caption: Structure of this compound.
Synthesis Pathway
While multiple synthetic routes are possible, a common and reliable method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction .[4] This involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The logical precursor for this synthesis is 4-bromo-3-fluorobenzaldehyde . The reaction proceeds by activating the carbon-bromine bond with a palladium catalyst, allowing for the introduction of the pinacol boronate moiety.
Caption: General workflow for the synthesis via Miyaura borylation.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura cross-coupling reaction .[5] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[5][6]
Mechanistic Advantages of this Reagent:
-
Pinacol Ester Group : Compared to free boronic acids, the pinacol ester provides enhanced stability, making the compound easier to handle, purify, and store with a longer shelf life. It also often leads to higher yields and cleaner reactions.
-
Fluorine Atom : The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring. In drug discovery, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.
-
Formyl Group : The aldehyde functionality is a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions like oxidation (to a carboxylic acid), reduction (to an alcohol), reductive amination (to an amine), or Wittig reactions (to an alkene). This allows for late-stage diversification in a synthetic sequence, a crucial strategy in medicinal chemistry.
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Protocol
This protocol is a representative example and may require optimization based on the specific aryl halide used as a coupling partner.
Materials & Reagents:
-
This compound (1.2 equiv.)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[7]
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water)[6][8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent Addition : Add the anhydrous solvent via syringe. If required, add degassed water (e.g., a 4:1 dioxane:water mixture).[6]
-
Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction : Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.
-
Safety : While specific data for this exact compound is limited, analogous boronic esters are often classified as irritants. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. The compound should be handled in a well-ventilated fume hood.
-
Handling : As an organoboron compound, it is sensitive to strong oxidizing agents. It is considered a combustible solid.
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, and dark place.[9] Recommended storage temperatures are often refrigerated (2-8 °C).[9]
Conclusion
This compound is a strategically designed building block that provides chemists with a powerful tool for constructing complex molecules. Its trifunctional nature—a stable boronate for reliable cross-coupling, a fluorine atom for modulating molecular properties, and a versatile formyl group for subsequent derivatization—makes it an invaluable asset in the fields of medicinal chemistry, agrochemicals, and materials science. Understanding its properties, synthesis, and application in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full synthetic potential.
References
- 1. biomall.in [biomall.in]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 4-Formylphenylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]
An In-Depth Technical Guide to 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools. Among these, boronic acid pinacol esters have gained prominence due to their enhanced stability, ease of handling, and broad functional group tolerance compared to their corresponding free boronic acids. These attributes make them highly valuable intermediates in complex molecule synthesis.
This guide focuses on a particularly versatile building block: 2-Fluoro-4-formylphenylboronic acid pinacol ester . The strategic placement of a fluorine atom and a formyl (aldehyde) group on the phenylboronic acid scaffold makes this reagent a powerful asset for medicinal chemists and process development scientists. The fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Simultaneously, the formyl group serves as a reactive handle for a wide array of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries.
This document provides a comprehensive overview of the chemical properties, commercial availability, synthesis, and key applications of this compound, designed to equip researchers with the technical insights required for its effective utilization.
Compound Identification and Chemical Properties
Correctly identifying a reagent is critical for experimental reproducibility. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1352657-25-0 | [1][2] |
| Molecular Formula | C₁₃H₁₆BFO₃ | [3] |
| Molecular Weight | 250.07 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥96% | [3] |
Chemical Structure
The structure of this compound is notable for its trifunctional nature: the boronic ester for coupling, the fluoro group for modulating electronic and pharmacological properties, and the aldehyde for further derivatization.
Caption: Structure of this compound.
Commercial Availability and Procurement
This reagent is available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, though lead times can vary. Below is a summary of known suppliers.
| Supplier | Catalog Number | Purity | Notes |
| Biomall | F591668-100mg | Not specified | Sourced from Toronto Research Chemicals.[1] |
| Amadis Chemical | A1208634 | Not specified | Listed as available. |
| Hangzhou Zhongqi Chem | Not specified | Not specified | Listed as a supplier.[4] |
| Nanjing Chemlin Chemical | Not specified | Not specified | Listed as available.[5] |
| LookChem | 1352657-25-0 | Not specified | Lists multiple potential suppliers.[2] |
Note for Procurement Professionals: It is crucial to verify the CAS number (1352657-25-0) and the precise chemical name when ordering, as several constitutional isomers exist (e.g., 2-fluoro-5-formyl-[6], 3-fluoro-4-formyl-[3]). Always request a Certificate of Analysis (CoA) to confirm the identity and purity of the material before use.
Synthesis and Manufacturing Overview
The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry. While the proprietary manufacturing routes for this specific compound are not publicly disclosed, a general and plausible synthetic pathway involves a palladium-catalyzed cross-coupling reaction. The Miyaura borylation, which couples an aryl halide with bis(pinacolato)diboron (B₂pin₂), is a common and robust method.
Plausible Synthetic Workflow
A likely precursor for this synthesis is 3-fluoro-4-halobenzaldehyde. The workflow involves the direct conversion of the aryl halide to the boronic ester in the presence of a palladium catalyst and a suitable base.
Caption: A generalized workflow for the synthesis of arylboronic pinacol esters.
This method is favored for its high functional group tolerance, which is essential for preserving the reactive aldehyde moiety on the aromatic ring during the borylation step.
Core Applications in Research and Development
The utility of this compound stems from its role as a trifunctional building block, primarily in the context of the Suzuki-Miyaura cross-coupling reaction.[7][8]
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9] The boronic ester functional group on our title compound acts as the organoboron component in this palladium-catalyzed cycle. It can be coupled with a wide variety of organic halides or triflates (aryl, heteroaryl, vinyl) to forge new biaryl or aryl-heteroaryl linkages, which are common motifs in pharmaceutically active compounds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Post-Coupling Derivatization
A key advantage of this reagent is the presence of the formyl group. After the Suzuki-Miyaura coupling has been performed to construct the core molecular scaffold, the aldehyde remains available for a multitude of subsequent transformations, including:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To generate a carboxylic acid for amide couplings.
-
Grignard/Organolithium Additions: To form secondary alcohols.
This built-in versatility allows for the late-stage diversification of complex molecules, a highly desirable strategy in the optimization of lead compounds in drug discovery.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, field-proven protocol for a typical Suzuki-Miyaura coupling. Note: This protocol must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., a 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.
-
Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Boronic acid pinacol esters are sensitive to moisture, which can cause hydrolysis to the free boronic acid. Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). For long-term storage, refrigeration (2–8 °C) in a desiccated environment is recommended.
Conclusion
This compound is a high-value, versatile chemical building block for researchers in organic synthesis and drug discovery. Its commercial availability from specialized suppliers, combined with its unique trifunctional nature, enables the efficient construction and subsequent elaboration of complex molecular architectures. A thorough understanding of its properties, applications in Suzuki-Miyaura coupling, and proper handling procedures will empower scientists to fully leverage its potential in their research and development endeavors.
References
- 1. biomall.in [biomall.in]
- 2. 2-fluoro-4-formylphenylboronic acidpinacol ester, CasNo.1352657-25-0 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Fluoro-5-formylphenylboronic acid pinacol ester 95 1112208-82-8 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Analysis of 2-Fluoro-4-formylphenylboronic acid pinacol ester
Introduction: A Versatile Building Block in Modern Chemistry
2-Fluoro-4-formylphenylboronic acid pinacol ester is a key bifunctional organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a fluorine-substituted phenyl ring, a reactive aldehyde group, and a stable pinacol boronic ester, makes it a highly versatile synthetic intermediate.
The boronic ester moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This functionality allows for the facile introduction of the 2-fluoro-4-formylphenyl group into a wide array of complex molecules. The aldehyde group serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The presence of a fluorine atom can significantly modulate the physicochemical properties of the final compound, often enhancing metabolic stability, binding affinity, and bioavailability.
This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and purity of this compound. Understanding these spectral signatures is paramount for researchers utilizing this reagent in their synthetic endeavors.
An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-formylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-formylphenylboronic acid pinacol ester is a versatile bifunctional reagent that holds significant potential in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its unique structure, featuring a nucleophilic boronic ester and an electrophilic aldehyde, alongside a strategically placed fluorine atom, allows for a diverse range of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the reactivity profile of this compound, offering insights into its stability, chemoselectivity, and applications in key synthetic methodologies.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₃H₁₆BFO₃, possesses a molecular weight of 250.07 g/mol . The pinacol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling compared to the free boronic acid. However, like other boronic esters, it is susceptible to hydrolysis, particularly under aqueous or acidic/basic conditions, which necessitates careful handling and storage under anhydrous conditions, often at reduced temperatures (2-8°C is commonly recommended).
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BFO₃ | --INVALID-LINK-- |
| Molecular Weight | 250.07 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 35-40 °C | --INVALID-LINK-- |
| Storage | 2-8°C, under inert atmosphere | --INVALID-LINK-- |
Reactivity of the Boronic Ester Moiety: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid pinacol ester is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.
The "Ortho-Fluoro" Effect
The presence of a fluorine atom at the ortho position to the boronic ester significantly influences its reactivity. The strong electron-withdrawing inductive effect of fluorine can decrease the electron density of the aromatic ring, which can in turn affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While electron-donating groups on the boronic acid partner generally accelerate the reaction, the effect of electron-withdrawing groups can be more complex and substrate-dependent. However, the ortho-fluoro group can also exert steric effects and may influence the conformation of the molecule, which can also play a role in the reaction kinetics.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvent: While some Suzuki-Miyaura reactions tolerate water, the pinacol ester is susceptible to hydrolysis. Using an anhydrous solvent minimizes this side reaction.
-
Base: The base is crucial for the activation of the boronic ester, facilitating the transmetalation step. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate combination.
-
Ligand: The phosphine ligand stabilizes the palladium center and influences its reactivity. The choice of ligand can affect the rate and selectivity of the reaction.
Reactivity of the Aldehyde Moiety: A Gateway to Further Functionalization
The formyl group is a versatile functional handle that can undergo a wide array of chemical transformations, providing a route to diverse molecular scaffolds. The electronic nature of the aromatic ring, influenced by the ortho-fluoro and para-boronic ester groups, will affect the reactivity of the aldehyde. The electron-withdrawing fluorine atom will increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.
Chemoselectivity: Orthogonal Reactivity
A key consideration when working with bifunctional molecules is chemoselectivity – the ability to react one functional group in the presence of the other. The boronic acid pinacol ester and the aldehyde exhibit orthogonal reactivity, allowing for their selective manipulation under different reaction conditions.
Workflow for Orthogonal Functionalization:
Caption: Orthogonal reactivity of this compound.
Representative Aldehyde Transformations
-
Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is typically performed at room temperature and is compatible with the boronic ester.
-
Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction using a phosphorus ylide. This allows for the extension of the carbon skeleton.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. Care must be taken to choose conditions that do not affect the boronic ester.
-
Reduction: The aldehyde can be reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
Stability and Handling
As a Senior Application Scientist, it is crucial to emphasize the importance of proper handling and storage of this reagent to ensure its integrity and obtain reproducible results.
-
Hydrolytic Stability: The primary degradation pathway for this compound is hydrolysis of the pinacol ester to the corresponding boronic acid. This is accelerated by the presence of water and acidic or basic conditions. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a desiccator.
-
Thermal Stability: The compound is a solid with a relatively low melting point. While generally stable at room temperature for short periods, long-term storage at 2-8°C is recommended to minimize any potential degradation.
-
Handling: When weighing and handling the compound, it is advisable to do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use of anhydrous solvents and reagents in reactions is critical to prevent hydrolysis.
Conclusion
This compound is a valuable synthetic building block with a rich and versatile reactivity profile. The orthogonal nature of its boronic ester and aldehyde functionalities, coupled with the electronic influence of the ortho-fluoro substituent, allows for a wide range of selective transformations. By understanding the principles of the Suzuki-Miyaura coupling and the various reactions of the aldehyde group, and by adhering to proper handling procedures, researchers can effectively utilize this reagent to construct complex molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the successful application of this powerful synthetic tool.
A Technical Guide to the Synthetic Applications of 2-Fluoro-4-formylphenylboronic acid pinacol ester
Introduction: A Multifunctional Building Block for Modern Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for complex molecular architectures with precisely tuned properties is ever-increasing. 2-Fluoro-4-formylphenylboronic acid pinacol ester (CAS 1352657-25-0) has emerged as a highly valuable and versatile building block that addresses this need.[1][2] Its structure uniquely combines three key functional groups on a stable aromatic scaffold: a palladium-reactive boronic ester, an electron-withdrawing fluorine atom, and a versatile formyl (aldehyde) group.
This strategic combination allows for a modular and sequential approach to the synthesis of complex molecules. The boronic ester serves as a handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4][5] The fluorine atom can significantly influence the electronic properties and metabolic stability of the final compound, a desirable trait in pharmaceutical development.[6][7] The aldehyde group provides a gateway for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations.[8][9]
This guide provides an in-depth exploration of the core reactivity, experimental protocols, and diverse applications of this compound, offering researchers and drug development professionals a practical resource for leveraging its synthetic potential.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding the interplay between these groups is crucial for effective experimental design.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[10] this compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.[5][11][12]
Mechanism and the Role of Fluorine: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The fluorine atom at the ortho-position to the boronic ester can influence the reaction kinetics. Its electron-withdrawing nature can increase the acidity of the boronic acid (formed in situ), potentially facilitating the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Transformations of the Formyl Group: A Gateway to Molecular Diversity
The aldehyde functionality of this compound is a versatile handle for introducing further molecular complexity. This allows for a modular synthetic strategy where the core biaryl structure is first assembled via Suzuki-Miyaura coupling, followed by derivatization of the aldehyde.
Key Reactions of the Formyl Group:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction, yields the corresponding secondary or tertiary amine. This is a fundamental transformation in medicinal chemistry for the introduction of nitrogen-containing functional groups.
-
Wittig Reaction: The reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a method for extending carbon chains and synthesizing stilbene-like structures.[8]
-
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds or amines, to form a wide range of derivatives including Schiff bases.[8][9]
Synthetic Protocols and Experimental Design
The successful application of this compound relies on well-designed and optimized experimental protocols. This section provides detailed methodologies for its key transformations.
PART A: Suzuki-Miyaura Coupling Protocols
Standard Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl halide or triflate (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (4:1).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Variation | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands | Ligand choice can significantly impact reaction efficiency, especially with sterically hindered or electron-deficient coupling partners. |
| Base | K2CO3, Cs2CO3, K3PO4 | The choice of base can influence the rate of transmetalation and suppress side reactions. |
| Solvent | Toluene, Dioxane, DMF, with or without water | The solvent system affects the solubility of reactants and the stability of the catalytic species. |
PART B: Derivatization of the Formyl Group
Protocol for Reductive Amination:
-
Imine Formation: Dissolve the aldehyde-containing starting material (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid.
-
Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.
-
Reaction: Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water, and extract with an organic solvent. Purify the product by column chromatography.
Caption: Workflow for sequential Suzuki coupling and aldehyde derivatization.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in both drug discovery and materials science.
In Drug Discovery:
-
Metabolic Stability: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and modulate pharmacokinetic properties.[7][13] The 2-fluoro substituent can block potential sites of metabolic oxidation.
-
Scaffold for Bioactive Molecules: The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common scaffold in many approved drugs. The ability to further functionalize the molecule via the aldehyde group allows for the rapid generation of compound libraries for lead optimization. The aldehyde can be a precursor to synthesizing inhibitors of protein synthesis.[4][11]
In Materials Science:
-
Organic Electronics: Biaryl and extended conjugated systems synthesized using this building block can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The formyl group can be used to tune the electronic properties of these materials or to anchor them to surfaces. For example, similar formylphenylboronic acids are used in the synthesis of sensitizers for dye-sensitized solar cells.[4][12]
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its trifunctional nature provides a robust platform for the efficient construction of complex organic molecules. By leveraging the chemoselectivity of its functional groups, researchers can employ modular synthetic strategies to access a wide range of compounds with applications in medicinal chemistry and materials science. The protocols and insights provided in this guide aim to facilitate the broader adoption of this valuable building block in innovative research and development endeavors.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. biomall.in [biomall.in]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. 4-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 13. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid pinacol ester: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
2-Fluoro-4-formylphenylboronic acid pinacol ester, a key organoboron compound, has emerged as a significant building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional nature, possessing a reactive formyl group, a strategically placed fluorine atom, and a versatile boronic ester, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, underlying chemical principles, and diverse applications, tailored for researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable in the chemical literature, its existence and utility are a direct consequence of the development of powerful cross-coupling technologies.
Physicochemical Properties and Characterization
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 1352657-25-0 | --INVALID-LINK--[1] |
| Molecular Formula | C13H16BFO3 | --INVALID-LINK--[1] |
| Molecular Weight | 250.07 g/mol | --INVALID-LINK--[1] |
The Genesis of a Reagent: A History Rooted in Catalysis
The history of this compound is intrinsically linked to the advent and refinement of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The development of methods to synthesize aryl boronic esters, such as the Miyaura borylation, paved the way for the creation of a diverse array of functionalized building blocks like the title compound. These reactions offer a mild and efficient means to form carbon-carbon bonds, a fundamental transformation in organic synthesis.[2] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and purify.
Synthetic Methodology: A Detailed Protocol and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor. The logical starting material for this synthesis is 3-bromo-4-fluorobenzaldehyde.
Experimental Protocol: Miyaura Borylation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-fluorobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous Solvent: Water can react with the boronic ester and interfere with the catalytic cycle.
-
Potassium Acetate: This weak base is crucial for the transmetalation step in the catalytic cycle and is generally preferred over stronger bases which can promote side reactions.[2]
-
Pd(dppf)Cl₂: This palladium catalyst with a ferrocene-based diphosphine ligand is highly effective for a wide range of Suzuki-Miyaura and Miyaura borylation reactions due to its thermal stability and efficiency.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The strategic placement of the fluoro, formyl, and boronic ester groups makes this compound a highly valuable intermediate in several areas of chemical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the facile introduction of the 2-fluoro-4-formylphenyl moiety into a wide range of molecules, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals and advanced materials.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
The 2-fluoro-4-formylphenyl scaffold is a privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the formyl group serves as a handle for further chemical modifications, such as reductive amination to introduce amine functionalities or conversion to other functional groups. Boronic acids and their esters themselves have shown a range of biological activities.
Positron Emission Tomography (PET) Imaging
Aryl boronic esters are crucial precursors for the synthesis of ¹⁸F-labeled radiotracers for PET imaging. The development of copper-mediated radiofluorination methods has enabled the efficient incorporation of fluorine-18 into aromatic systems, and boronic esters are key substrates in this process.[3]
Conclusion
This compound stands as a testament to the power of modern synthetic organic chemistry. Its efficient synthesis, enabled by palladium-catalyzed borylation, and its versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase.
References
Core Safety & Handling Protocols for 2-Fluoro-4-formylphenylboronic acid pinacol ester
An In-depth Technical Guide for Researchers and Scientists
This guide provides comprehensive safety and handling protocols for 2-Fluoro-4-formylphenylboronic acid pinacol ester. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its effective and safe use is paramount in research and drug development settings. This document moves beyond a simple recitation of standard warnings to provide a deeper, mechanistic understanding of the hazards involved and the causality behind each recommended safety procedure.
Compound Profile and Core Reactivity Characteristics
This compound is an organoboron compound valued for its utility in forming carbon-carbon bonds. The pinacol ester group offers greater stability and easier handling compared to the corresponding boronic acid, enhancing its shelf-life and making it a preferred reagent in many synthetic applications.[1] However, this stability is conditional, and understanding its chemical liabilities is the first step in safe handling.
The primary chemical vulnerability of this and other aryl pinacolboronate esters is its susceptibility to hydrolysis.[2][3] In the presence of water, particularly under acidic or basic conditions, the ester can readily hydrolyze to form 2-fluoro-4-formylphenylboronic acid and pinacol.[2][3] This degradation not only consumes the active reagent but also introduces a new chemical species with different physical properties (e.g., solubility), potentially impacting reaction outcomes and analysis.[2][3] Therefore, the exclusion of moisture during storage and handling is a critical, non-negotiable protocol.
| Property | Data | Reference |
| Molecular Formula | C₁₃H₁₆BFO₃ | [4][5] |
| Molecular Weight | ~250.08 g/mol | [4][6] |
| CAS Number | 1352657-25-0 | [5] |
| Appearance | Solid, potentially low-melting solid | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [7] |
GHS Hazard Identification and Risk Mitigation
The Globally Harmonized System (GHS) provides a clear framework for understanding the intrinsic hazards of this compound. Adherence to these warnings is mandatory for ensuring laboratory safety.
| Hazard Class | Hazard Code | Statement | References |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][7][8] |
| STOT (Single Exposure) | H335 | May cause respiratory irritation | [4][7][8][9] |
| Signal Word | - | Warning | [4][8] |
These classifications dictate that the compound must be treated as a hazardous substance. The primary routes of exposure are inhalation of the dust, direct contact with skin, and contact with eyes. The irritant nature of the compound necessitates robust engineering controls and personal protective equipment to create a barrier between the researcher and the chemical.
Before any procedure, a risk assessment is essential. This is not merely a bureaucratic step but a critical scientific process to ensure all potential hazards have been considered and controlled.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. 2-Fluoro-5-formylphenylboronic acid pinacol ester 95 1112208-82-8 [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
Foreword: The Strategic Advantage of Functionalized Boronic Esters
The Suzuki-Miyaura coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to drug discovery and materials science.[1][2][3] Its power lies in its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][4]
This guide moves beyond a general overview to focus on a specific, high-value building block: 2-Fluoro-4-formylphenylboronic acid pinacol ester . The strategic incorporation of ortho-fluoro and para-formyl groups on the phenylboronic acid scaffold provides medicinal chemists with significant advantages. The formyl group serves as a versatile synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The fluorine atom can modulate the physicochemical properties of the final compound, enhancing metabolic stability, binding affinity, or membrane permeability. Furthermore, the use of a pinacol ester, as opposed to the free boronic acid, imparts greater stability, reducing the propensity for common side reactions like protodeboronation and simplifying handling and storage.[5]
This document provides an in-depth exploration of the reaction mechanism, a detailed and robust experimental protocol, and field-proven insights to empower researchers in leveraging this specific reagent to its full potential.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[2][6] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[1][2] The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[9]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic ester must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OR)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[10][11]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new Ar¹-Ar² carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
The presence of a fluorine atom on the boronic acid partner, as in our topic reagent, can have a beneficial, albeit complex, role. Fluoride ions, whether from the reagent or an added base like CsF, can promote the reaction by forming highly reactive trans-[ArPdF(L)₂] complexes that accelerate transmetalation and may also catalyze the final reductive elimination step.[12][13]
Core Components: A Guide to Rational Reagent Selection
Success in Suzuki-Miyaura coupling is highly dependent on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be tailored to the specific substrates.
| Component | Role & Strategic Considerations | Common Examples |
| Boronic Ester | The source of the transferred aryl group. The pinacol ester of 2-fluoro-4-formylphenylboronic acid provides stability and valuable functional handles for further synthesis. | This compound |
| Aryl Halide | The electrophilic coupling partner. Reactivity follows I > Br > OTf >> Cl. Aryl chlorides often require more active catalyst systems with specialized ligands.[1][9] | Aryl iodides, bromides, triflates, or chlorides |
| Palladium Catalyst | The heart of the catalytic cycle. Often used as a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Pd(0) species.[1] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | Stabilizes the palladium center, modulates its reactivity, and enhances solubility. Bulky, electron-rich phosphine ligands are often superior for challenging couplings.[10][14] | PPh₃, PCy₃, SPhos, XPhos, RuPhos, dppf |
| Base | Activates the boronic ester to form the reactive boronate "ate" complex. The choice of base is critical and can significantly impact yield.[10][15] Fluoride bases can offer unique advantages.[13][16] | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF, t-BuOK |
| Solvent System | Solubilizes reagents and influences reaction kinetics. A mixture of an organic solvent and water is common, as water is often required for the base to effectively activate the boronic ester.[1][17] | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O, DMF |
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It should be adapted based on the specific reactivity of the coupling partner.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc) for workup
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
Reaction Procedure
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Degassing : Stir the resulting suspension and degas the mixture thoroughly by bubbling the inert gas through the solvent for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[2]
-
Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium(II) acetate (0.02 equiv.) and the SPhos ligand (0.04 equiv.).
-
Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-18 hours).
Work-up and Purification
-
Cooling : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Quenching & Extraction : Dilute the reaction mixture with ethyl acetate and water. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[2][7]
-
Washing : Combine the organic layers and wash sequentially with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst/ligand for the substrate (e.g., aryl chloride).3. Ineffective base or insufficient water for activation. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more active ligand (e.g., Buchwald-type phosphines) or a different precatalyst.[14][19]3. Screen other bases (e.g., K₃PO₄, CsF). Ensure a small amount of water is present if using an anhydrous base like K₃PO₄.[19] |
| Protodeboronation | The boronic ester is cleaved by trace acid/water before it can couple. This is more common with electron-deficient boronic esters. | Use a stronger base, ensure anhydrous conditions (if the protocol allows), or add the boronic ester portion-wise. Using the pinacol ester already minimizes this risk.[20] |
| Homocoupling | Two molecules of the boronic ester couple to form a symmetrical biaryl. This can be promoted by oxygen or Pd(II) species.[1][21] | Rigorously exclude oxygen from the reaction. Ensure the Pd(II) precatalyst is fully reduced to Pd(0). |
| Difficult Purification | Product co-elutes with byproducts (e.g., homocoupled boronic ester or residual ligand). | Optimize chromatography conditions (try different solvent systems). If homocoupling is the issue, address it by improving inert atmosphere techniques. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and strategic method for synthesizing complex, functionalized biaryl compounds. A thorough understanding of the underlying mechanism, combined with rational selection of reagents and meticulous experimental technique, is essential for success. This guide provides the foundational knowledge and a practical framework to enable researchers, scientists, and drug development professionals to confidently and effectively implement this vital transformation in their synthetic programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
protocol for palladium-catalyzed cross-coupling with 2-Fluoro-4-formylphenylboronic acid pinacol ester
An Application Guide for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester
Introduction: Synthesizing Functionalized Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds under generally mild conditions.[1][2][3] This palladium-catalyzed reaction has transformed the synthesis of biaryl compounds, which are crucial scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a particularly valuable building block: This compound . The presence of a formyl (aldehyde) group makes its coupling products immediate precursors to a vast array of chemical functionalities. Simultaneously, the ortho-fluoro substituent introduces electronic and steric features that necessitate a carefully considered reaction design. This document serves as an in-depth guide for researchers, providing not just protocols, but the underlying chemical logic required to successfully employ this versatile reagent.
The Mechanism: A Palladium-Powered Catalytic Engine
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The cycle is comprised of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation : The organic moiety from the boron reagent is transferred to the palladium center. This crucial step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which facilitates the transfer.[7][8][9]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Strategic Considerations for this compound
The specific structure of this reagent demands careful selection of the catalyst system and reaction conditions.
-
The Challenge of the Ortho-Fluoro Group : The fluorine atom at the ortho position presents steric hindrance near the reaction site. This can slow down the reductive elimination step, potentially leading to side reactions or low yields. To overcome this, bulky and electron-rich phosphine ligands are often required. These ligands promote the crucial C-C bond-forming step and stabilize the palladium catalyst.[10][11] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective for such sterically demanding couplings.[10]
-
The Role of the Formyl Group : The aldehyde functionality is generally stable under Suzuki-Miyaura conditions. However, it is an electron-withdrawing group, which can influence the reactivity of the boronic ester. While some studies have noted that aldehydes can coordinate to nickel catalysts, this is a lesser concern for palladium-based systems.[12][13][14] The primary consideration is to avoid overly harsh conditions (e.g., very strong bases or high temperatures for extended periods) that could potentially lead to undesired side reactions involving the aldehyde.
-
Choice of Base and Solvent : The base is not merely a proton scavenger; it is essential for activating the boronic ester for transmetalation.[15]
-
Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is often more effective for challenging couplings as it is a stronger base.[16]
-
Solvent systems are typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][16]
-
Experimental Protocols
The following protocols provide a starting point for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: General Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl and heteroaryl bromides that are not excessively sterically hindered.
Materials and Reagents
| Component | Molar Equiv. | Example Quantity (for 0.5 mmol scale) |
|---|---|---|
| Aryl Bromide | 1.0 | 0.50 mmol |
| This compound | 1.2 | 0.60 mmol, 160 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | 0.015 mmol, 12.2 mg |
| K₂CO₃ (anhydrous) | 3.0 | 1.50 mmol, 207 mg |
| 1,4-Dioxane | - | 4.0 mL |
| Water (degassed) | - | 1.0 mL |
Step-by-Step Procedure
-
To a dry Schlenk flask or reaction vial, add the aryl bromide (0.50 mmol), this compound (160 mg, 0.60 mmol), and K₂CO₃ (207 mg, 1.50 mmol).
-
Add a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol).
-
Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature for work-up.
Protocol 2: Optimized Conditions for Hindered or Challenging Aryl Halides
This protocol employs a more active catalyst system tailored for sterically demanding or electron-rich aryl chlorides and bromides.
Materials and Reagents
| Component | Molar Equiv. | Example Quantity (for 0.5 mmol scale) |
|---|---|---|
| Aryl Halide (Br, Cl) | 1.0 | 0.50 mmol |
| This compound | 1.5 | 0.75 mmol, 200 mg |
| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 0.005 mmol, 4.6 mg |
| SPhos (ligand) | 0.04 (4 mol%) | 0.01 mmol, 4.1 mg |
| K₃PO₄ (anhydrous) | 3.0 | 1.50 mmol, 318 mg |
| Toluene (anhydrous) | - | 5.0 mL |
Step-by-Step Procedure
-
To a dry Schlenk flask, add the aryl halide (0.50 mmol), this compound (200 mg, 0.75 mmol), and K₃PO₄ (318 mg, 1.50 mmol).
-
In a separate vial, weigh the Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and SPhos ligand (4.1 mg, 0.01 mmol).
-
Seal the Schlenk flask, add a stir bar, and evacuate and backfill with inert gas three times.
-
Under a positive flow of inert gas, quickly add the catalyst and ligand solids to the flask.
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature for work-up.
General Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Pour the mixture into a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides solutions to common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Incorrect base or ligand for the substrate. | 1. Use fresh catalyst and ligands. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (e.g., freeze-pump-thaw or sparge with Argon for 20-30 min).3. For hindered substrates, switch to Protocol 2 with a bulky ligand (e.g., SPhos). Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Ester | Presence of Pd(II) species and oxygen at the start of the reaction.[6] | 1. Ensure the reaction mixture is rigorously deoxygenated before heating.2. Use a Pd(0) source like Pd₂(dba)₃ or ensure the Pd(II) precatalyst is properly reduced in situ. |
| Protodeborylation (Boronic ester is consumed, but replaced by -H) | 1. Presence of excess water or protic sources.2. Base-mediated decomposition. | 1. Use anhydrous solvents (especially for Protocol 2). Ensure base is anhydrous.2. Lower the reaction temperature or shorten the reaction time. |
| Aldehyde-related Side Reactions | Reaction conditions are too harsh (high temperature, prolonged heating). | 1. Reduce reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for accessing highly functionalized biaryl aldehydes. Success hinges on a rational approach to reaction design, particularly in the selection of the ligand and base to accommodate the steric and electronic properties of the substrate. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively leverage this reagent to build complex molecular architectures for drug discovery and materials science.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes and Protocols: Leveraging 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in Modern Medicinal Chemistry
Introduction: A Trifecta of Functionality for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 2-Fluoro-4-formylphenylboronic acid pinacol ester has emerged as a particularly valuable reagent due to its unique combination of three critical functional groups: a versatile boronic acid pinacol ester, a strategically placed fluorine atom, and a reactive formyl (aldehyde) group. This trifecta of functionality provides researchers with a powerful tool for constructing complex molecular architectures with desirable pharmaceutical properties.
The pinacol ester group offers enhanced stability and easier handling compared to the corresponding free boronic acid, making it a reliable partner in robust synthetic applications.[1] The true power of this reagent, however, lies in the synergistic interplay of its components:
-
The Boronic Ester: This moiety is the cornerstone for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's reliability, mild conditions, and broad functional group tolerance have made it an indispensable tool for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[2][4]
-
The ortho-Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[5] A fluorine atom, particularly when positioned ortho to the boronic ester, exerts a strong electron-withdrawing inductive effect. This can increase the Lewis acidity of the boron center, potentially influencing reaction kinetics and the stability of intermediates.[6] Furthermore, the carbon-fluorine bond can improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability.[5][7]
-
The para-Formyl Group: The aldehyde functionality serves as a versatile synthetic handle for post-coupling modifications. This allows for the late-stage introduction of molecular diversity, a crucial aspect of structure-activity relationship (SAR) studies. The formyl group can be readily transformed into a wide array of other functionalities, including amines (via reductive amination), alcohols, carboxylic acids, and complex heterocyclic systems.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry workflows.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the fluorinated, formyl-bearing phenyl ring and a variety of aryl or heteroaryl halides (or triflates).
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The pinacol ester, while generally more stable, participates effectively in the transmetalation step, which is often the rate-determining step of the cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The general experimental workflow involves the careful setup of the reaction under inert conditions, followed by heating and subsequent workup and purification.
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Bromide (1.0 equiv.)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equiv.)
-
Base: Anhydrous K₃PO₄ (Potassium Phosphate) or Na₃PO₄ (Sodium Phosphate) (3.0 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware, Schlenk line or glovebox, and purification equipment (e.g., column chromatography system).
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Rationale: Using a slight excess of the boronic ester helps to drive the reaction to completion, compensating for any potential protodeboronation side reactions.[8] Anhydrous conditions for the solid reagents are crucial to prevent premature hydrolysis of the boronic ester.
-
-
Inerting the System:
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. Removing oxygen is critical to prevent catalyst degradation and ensure high yields.
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of argon, add the anhydrous 1,4-dioxane and water (e.g., 4:1 mixture) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Bubble argon through the stirred suspension for 15-20 minutes.
-
Rationale: A mixture of an organic solvent and water often accelerates the reaction.[4][9] Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. Degassing the solvent removes dissolved oxygen.
-
-
Catalyst Addition:
-
Add the Pd(dppf)Cl₂ catalyst (0.03 equiv.) to the flask under a positive flow of argon.
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. It is effective for a wide range of substrates.[4] Adding the catalyst last minimizes its exposure to the atmosphere.
-
-
Reaction Execution:
-
Seal the flask tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Rationale: The elevated temperature is typically required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. Reaction times are substrate-dependent.
-
-
Monitoring:
-
Monitor the consumption of the starting aryl bromide using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Careful monitoring prevents unnecessary heating, which can lead to side reactions or degradation of the product.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale: The aqueous washes remove the inorganic base and any water-soluble byproducts. Column chromatography is a standard method for purifying organic compounds to obtain the final product in high purity.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use fresh catalyst; Ensure solvents and base are thoroughly dried; Consider a stronger base like Cs₂CO₃. |
| Protodeboronation | Presence of excess water; Prolonged high temperatures. | Minimize water in the reaction; Use anhydrous solvents; Monitor reaction closely and stop when complete. |
| Formation of Byproducts | Catalyst degradation; Side reactions of the formyl group. | Ensure thorough degassing; Consider lover reaction temperatures; Protect the aldehyde if it proves to be incompatible. |
Post-Coupling Derivatization: The Versatility of the Formyl Group
The true synthetic utility of the biaryl products derived from this compound lies in the reactivity of the aldehyde. This functional group opens the door to a vast chemical space for SAR exploration.
Caption: Key synthetic transformations of the formyl group for library generation.
A prime example is reductive amination , which is one of the most effective methods for forming C-N bonds. By reacting the biaryl aldehyde with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), a diverse library of amine derivatives can be generated. This is particularly valuable as the amine functional group is a key pharmacophore in a large number of approved drugs.
Conclusion
This compound is a highly strategic and versatile building block for medicinal chemistry. Its pre-installed fluorine atom provides a route to enhanced drug-like properties, while the boronic ester and formyl groups offer a powerful combination for a "build-and-diversify" strategy. By employing robust Suzuki-Miyaura coupling protocols followed by diverse derivatization of the aldehyde, researchers can efficiently synthesize complex molecules and accelerate the drug discovery process. The methodologies and insights provided in this guide are intended to empower scientists to fully harness the potential of this valuable reagent.
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
reaction conditions for derivatizing the formyl group of 2-Fluoro-4-formylphenylboronic acid pinacol ester
An Application Guide: Strategic Derivatization of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and materials science, bifunctional molecular scaffolds are of paramount importance. This compound is a prime example of such a scaffold, offering two distinct and highly valuable reactive sites: a formyl group (aldehyde) and a boronic acid pinacol ester. This unique combination allows for sequential, orthogonal chemical modifications, making it a powerful building block for constructing complex molecular architectures and combinatorial libraries. The formyl group serves as a versatile handle for nucleophilic additions and C-C bond-forming reactions, while the boronic ester is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[1][2]
This guide provides an in-depth exploration of reaction conditions for the selective derivatization of the formyl group, while preserving the integrity of the crucial boronic ester moiety. We will delve into the causality behind experimental choices, offering field-proven protocols for key transformations essential to researchers in medicinal chemistry and synthetic organic chemistry.
Pillar of Success: Understanding the Stability of the Pinacol Boronate Group
The success of any derivatization strategy hinges on the stability of the boronic acid protecting group. The pinacol ester is the most popular and widely used protecting group for boronic acids due to its favorable balance of stability and reactivity.[3] It is generally robust enough to withstand purification by column chromatography and a wide range of synthetic conditions.[3][4] However, its stability is not absolute.
Key Stability Considerations:
-
Hydrolytic Stability: Pinacol esters are susceptible to hydrolysis back to the free boronic acid, particularly under strong acidic or basic aqueous conditions, which can be accelerated by heating.[3][5] While generally more stable than other boronic esters like catechol esters, this sensitivity necessitates careful control of pH and temperature during reactions and work-ups.[6]
-
Oxidative/Reductive Stability: The pinacol boronate group is stable under many common oxidative and reductive conditions. For instance, MIDA esters are noted for their stability under such conditions, and pinacol esters share a good degree of this robustness.[3]
-
Chemoselectivity: The primary challenge is to modify the aldehyde without cleaving or engaging the C-B bond of the pinacol ester. The protocols detailed below are optimized to maintain the integrity of the boronate group, ensuring it remains available for subsequent transformations like Suzuki coupling.
Experimental Workflows: Derivatizing the Formyl Group
The following sections provide detailed protocols for four common and powerful transformations of the aldehyde functionality.
Reductive Amination: Accessing Diverse Amine Scaffolds
Principle & Rationale: Reductive amination is a cornerstone of medicinal chemistry for introducing amine diversity. The reaction proceeds via the initial formation of an iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is significantly milder than reagents like NaBH₄ and is selective for the protonated iminium ion over the starting aldehyde, minimizing competitive reduction of the formyl group. This mildness is also crucial for preserving the boronic ester.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate this step.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Data Summary Table:
| Amine Type | Typical Solvent | Additive | Temp (°C) | Time (h) | Typical Yield |
| Primary (Alkyl) | DCM | None | 25 | 3-6 | 85-95% |
| Primary (Aniline) | DCE | Acetic Acid (cat.) | 25-40 | 6-12 | 70-85% |
| Secondary (Alkyl) | DCE | None | 25 | 4-8 | 80-90% |
Wittig Reaction: Synthesis of Styrenyl Derivatives
Principle & Rationale: The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide.[9]
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically yield Z-alkenes under salt-free conditions.
-
Stabilized ylides (e.g., bearing an electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to the E-alkene.[10]
Given the steric environment and electronic nature of the substrate, both ylide types are viable. The choice of base for generating the ylide is also important; strong bases like n-BuLi or NaH are common.[11]
// Reactants ylide [label="R₃P⁺-C⁻HR¹\n(Ylide)"]; aldehyde [label="Ar-CHO\n(Aldehyde)"];
// Intermediates oxaphosphetane [label=<
R₃PCHR¹ OCHAr
, shape=plaintext, label="Oxaphosphetane"];
// Products alkene [label="Ar-CH=CHR¹\n(Alkene)"]; phosphine_oxide [label="R₃P=O\n(Phosphine Oxide)"];
// Arrows {ylide, aldehyde} -> oxaphosphetane [label="[2+2] Cycloaddition"]; oxaphosphetane -> {alkene, phosphine_oxide} [label="Retro-[2+2]"]; } Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol (using a stabilized ylide):
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DCM (0.2 M), add the stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq).
-
Stir the reaction mixture at room temperature. For less reactive stabilized ylides, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Triturate the residue with a solvent mixture like hexanes/ethyl acetate or diethyl ether to precipitate the bulk of the phosphine oxide.
-
Filter off the solid and concentrate the filtrate.
-
Purify the resulting material by flash column chromatography on silica gel to afford the pure alkene product.
Data Summary Table:
| Ylide Type | Ylide Reagent Example | Base | Solvent | Temp (°C) | Expected Product |
| Stabilized | Ph₃P=CHCO₂Et | None (stable ylide) | THF | 25-50 | (E)-Alkene |
| Non-stabilized | [Ph₃PCH₃]Br | n-BuLi or NaHMDS | THF | -78 to 25 | (Z)-Alkene |
Cyanohydrin Formation: A Gateway to Advanced Intermediates
Principle & Rationale: The addition of a cyanide nucleophile to the aldehyde yields a cyanohydrin, a versatile intermediate containing both a hydroxyl and a nitrile functional group on the same carbon.[12] This transformation creates a new chiral center. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, making cyanohydrins valuable synthetic precursors.[13] The reaction is typically catalyzed by a base, which generates the cyanide anion (CN⁻). For safety and control, using trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid or fluoride source is a modern and effective alternative to HCN/KCN.
Experimental Protocol (using TMSCN):
-
Caution: Cyanide compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel.
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of zinc iodide (ZnI₂) or tetrabutylammonium fluoride (TBAF) (0.1 eq).
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Upon completion, the reaction mixture contains the silyl-protected cyanohydrin. To deprotect, quench the reaction carefully at 0 °C with 1 M HCl or a saturated aqueous solution of NH₄Cl.
-
Stir vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude cyanohydrin can often be used without further purification. If necessary, purify by flash chromatography.
Conclusion
This compound stands out as a highly adaptable building block. The protocols outlined in this guide demonstrate that the formyl group can be selectively and efficiently transformed into a wide array of functional groups—amines, alkenes, and cyanohydrins—while preserving the synthetically valuable boronic ester. The key to success lies in the careful selection of reagents and conditions, particularly the use of mild reagents like STAB for reductive amination and the strategic choice of Wittig ylides to control alkene geometry. By adhering to these validated protocols, researchers can confidently leverage this powerful scaffold to accelerate their synthetic campaigns in drug discovery and materials science.
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
Application Note: A Step-by-Step Guide for Reductive Amination with 2-Fluoro-4-formylphenylboronic acid pinacol ester
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, proving indispensable in pharmaceutical and materials science research. This guide provides a detailed, field-proven protocol for the reductive amination of 2-Fluoro-4-formylphenylboronic acid pinacol ester. We will delve into the mechanistic rationale, reagent selection, safety protocols, and step-by-step execution of this powerful transformation. The use of sodium triacetoxyborohydride [NaB(OAc)₃H] as a mild and selective reducing agent allows for a highly efficient one-pot procedure, accommodating a wide range of primary and secondary amines. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing complex amine derivatives while preserving the valuable boronic ester moiety for subsequent cross-coupling reactions.
Mechanistic Rationale and Strategic Considerations
The success of a synthetic protocol hinges on understanding the underlying mechanism. The reductive amination of an aldehyde with an amine is a two-stage process that can be conveniently performed in a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under the slightly acidic conditions often generated by the reagents themselves or through an additive, the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: The reducing agent then selectively delivers a hydride to the iminium ion, which is significantly more reactive than the starting aldehyde. This crucial selectivity prevents the wasteful reduction of the aldehyde to an alcohol.
Why Sodium Triacetoxyborohydride (STAB)?
Sodium triacetoxyborohydride, NaB(OAc)₃H, is the reagent of choice for this one-pot transformation for several key reasons:
-
Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[1] This renders it incapable of reducing the starting aldehyde but highly effective at reducing the more electrophilic iminium ion intermediate.[1][2][3] This chemoselectivity is the foundation of the one-pot procedure.
-
Tolerance of Mild Acidity: The reaction is tolerant of the stoichiometric amount of acetic acid that is cogenerated, which can catalyze imine formation without decomposing the hydride agent.[1][3] For aldehyde substrates, an external acid catalyst is generally not required.[4][5]
The Role of the Boronic Acid Pinacol Ester
The pinacol ester is the most popular protecting group for boronic acids.[6] It imparts enhanced stability compared to the free boronic acid, making the compound easier to handle, store, and purify via standard techniques like silica gel chromatography.[6][7] This stability is critical, as it preserves the boronic acid functionality for subsequent high-value transformations, such as Suzuki-Miyaura cross-coupling.[7][8]
Workflow Overview
The overall experimental process is designed for efficiency and robustness, moving from setup to analysis in a logical sequence.
Caption: High-level workflow for the one-pot reductive amination.
Reagents, Materials, and Safety
Precise preparation and adherence to safety protocols are paramount for a successful and safe experiment.
Reagent Table
This table provides details for a representative reaction with benzylamine on a 1.0 mmol scale. Adjust quantities as needed for different amines or scales.
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| This compound | 264.10 | 264 | 1.0 | 1.0 |
| Benzylamine (example amine) | 107.15 | 107 | 1.0 | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM), Anhydrous | - | 10 mL | - | - |
Required Equipment
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Glass funnels and separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, is mandatory.
| Chemical | Hazard Statements | Handling Precautions |
| This compound | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Avoid inhalation of dust. Handle in a fume hood. Wear standard PPE.[8][9] |
| Sodium Triacetoxyborohydride (STAB) | H260: In contact with water releases flammable gases which may ignite spontaneously. H315, H319, H335.[10] | Critical: STAB is highly moisture-sensitive.[10][11] Store in a desiccator under an inert atmosphere. Open and weigh quickly. Do not quench with water directly. Use only in aprotic solvents.[10][12][13][14][15] |
| Dichloromethane (DCM) | H315, H319, H336, H351, H373. | Use in a well-ventilated fume hood. Avoid skin contact and inhalation. |
| Primary/Secondary Amines | Varies by specific amine. Often corrosive, flammable, and toxic. | Consult the specific Safety Data Sheet (SDS) for the amine being used. |
Detailed Experimental Protocol
This protocol details a general procedure for the reductive amination on a 1.0 mmol scale.
Step 1: Reaction Setup
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
To the flask, add this compound (264 mg, 1.0 mmol).
-
Add the desired primary or secondary amine (1.0 mmol, 1.0 equiv.). For this example, add benzylamine (107 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL) via syringe.[4][5] Stir the mixture at room temperature until all solids have dissolved.
Step 2: Addition of the Reducing Agent
-
To the stirred solution, add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes.
-
Causality Note: Adding STAB in portions helps to control any initial exotherm and ensures a smooth reaction initiation. As a moisture-sensitive solid, it should be weighed and added quickly to minimize exposure to atmospheric humidity.[10]
-
-
Seal the flask and allow the reaction to stir at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Prepare a TLC plate and spot the starting aldehyde, the amine (if UV-active), and the reaction mixture.
-
Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light. The reaction is complete when the starting aldehyde spot has been completely consumed, typically within 2-18 hours. A new, less polar spot corresponding to the product amine should appear.
Step 4: Work-up and Extraction
-
Once the reaction is complete, carefully quench the mixture by slowly adding 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: This step neutralizes any remaining acetic acid byproducts and quenches the excess STAB. Perform this addition slowly as gas evolution (H₂) may occur.
-
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.
-
Troubleshooting Note: Boronic esters can sometimes exhibit problematic behavior on silica gel, such as streaking or partial hydrolysis.[16][17] If this occurs, consider using silica gel that has been pre-treated with boric acid or triethylamine, or opt for neutral alumina as the stationary phase.[6][18]
-
Mechanism and Characterization
A visual representation of the reaction mechanism highlights the key transformations.
Caption: Simplified mechanism of one-pot reductive amination.
Expected Characterization: For the product of this compound and benzylamine, N-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl) -1-phenylmethanamine:
-
¹H NMR: Expect to see characteristic signals for the benzylic protons (Ar-CH₂ -N) around 3.8-4.0 ppm, aromatic protons in their respective regions, and the sharp singlet for the 12 protons of the pinacol group around 1.3 ppm.
-
¹³C NMR: The benzylic carbon signal should appear around 50-60 ppm. The signal for the carbon attached to boron is often broad or not observed due to quadrupolar relaxation.[19]
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the product (C₂₂H₃₀BFNO₂), which is 382.23.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 8. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]
- 9. 4-Formylphenylboronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 10. lifechempharma.com [lifechempharma.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Application Notes and Protocols: 2-Fluoro-4-formylphenylboronic acid pinacol ester as a Versatile Building Block in Complex Molecule Synthesis
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the efficiency of a synthetic route is paramount. The ability to introduce multiple points of diversity and complexity from a single, stable, and reactive building block is a significant advantage. 2-Fluoro-4-formylphenylboronic acid pinacol ester (C₁₃H₁₆BFO₃, CAS No. 1310394-06-6) has emerged as such a strategic tool for medicinal chemists and process development scientists.[1] Its structure is deceptively simple, yet it harbors two highly valuable and orthogonally reactive functional groups: a formyl group (an aldehyde) and a boronic acid pinacol ester. This unique combination allows for a stepwise and controlled elaboration of molecular architecture, making it a coveted starting material for a range of complex targets, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3][4]
The fluorine substituent further enhances its utility by modulating the electronic properties of the phenyl ring and often improving the metabolic stability and pharmacokinetic profile of the final active pharmaceutical ingredient (API). The pinacol ester form of the boronic acid provides superior stability compared to the free boronic acid, rendering it more amenable to storage, handling, and a broader range of reaction conditions.[5]
This document serves as a detailed guide for researchers, providing in-depth application notes and validated protocols for the effective use of this compound in key synthetic transformations.
Key Applications and Synthetic Strategies
The primary utility of this building block lies in its ability to participate in two of the most powerful reactions in the synthetic chemist's toolbox: Suzuki-Miyaura cross-coupling and reductive amination. The sequence of these reactions can be tailored to the overall synthetic strategy, providing flexibility in the assembly of complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[6][7] In this context, the boronic ester of our title compound serves as the organoboron component, ready to be coupled with a variety of organic halides or triflates.
Causality Behind Experimental Choices:
-
Catalyst Selection: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is often a robust choice as the dppf ligand is both electron-rich and bulky, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: A base is crucial for the activation of the boronic ester, facilitating the transmetalation step.[9] An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being more effective for less reactive coupling partners.
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is often employed. Water can play a beneficial role in the Suzuki-Miyaura coupling, particularly with boronic esters.[8] The biphasic nature of the reaction can also aid in the hydrolysis of the intermediate boronate complex.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst degradation and ensure reproducibility.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Pd(dppf)Cl₂ (or other suitable palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Inerting the System: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The reaction mixture should be a suspension.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | >90 |
| 2-Chloropyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 100 | 12 | ~75 |
| 3-Iodotoluene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 |
Note: The conditions and yields in this table are illustrative and may require optimization for specific substrates.
Visualization: Suzuki-Miyaura Coupling Workflow
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Streamlining Synthesis with 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in One-Pot Reactions
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, efficiency and elegance are paramount. Multi-step syntheses, while foundational, often suffer from drawbacks such as decreased overall yield, increased waste generation, and significant time investment for purification of intermediates. One-pot reactions, where sequential transformations are performed in a single reaction vessel, represent a significant leap forward in addressing these challenges.[1][2] This approach aligns with the principles of green chemistry by improving atom economy and reducing solvent and energy consumption.[2]
At the heart of many successful one-pot strategies lies the use of multifunctional building blocks. 2-Fluoro-4-formylphenylboronic acid pinacol ester is a prime example of such a reagent. Its structure is strategically designed with two distinct, orthogonally reactive functional groups: a boronic ester poised for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and an aldehyde group ready for a variety of classical transformations, including condensation, reductive amination, and Wittig reactions. The presence of the fluorine atom can further modulate the electronic properties and metabolic stability of the final products, making it a highly desirable moiety in medicinal chemistry.[3]
This guide provides an in-depth exploration of how to leverage the unique reactivity of this compound in one-pot synthetic sequences. We will move beyond simple procedural lists to explain the underlying principles of chemoselectivity and reaction design, empowering researchers to not only replicate these protocols but also adapt them for their specific synthetic targets.
The Principle of Chemoselectivity in One-Pot Sequences
The success of a one-pot reaction hinges on achieving high chemoselectivity—the ability to selectively react one functional group in the presence of others.[1][2][4] With this compound, the challenge is to perform a reaction at the boronic ester site without affecting the aldehyde, and vice versa, or to perform them in a controlled, sequential manner.
This control is achieved by carefully selecting catalysts, reagents, and reaction conditions that are specific to one functional group under a given set of parameters.[2][4] For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be performed under conditions (specific palladium ligand, base, and solvent) that do not promote unwanted side reactions at the aldehyde. Once the C-C bond formation is complete, the reaction environment can be altered in the same pot (e.g., by adding a reducing agent and an amine) to facilitate a subsequent reductive amination at the aldehyde position.
The workflow for such a process is visualized below:
Figure 1: Conceptual workflow for a one-pot Suzuki coupling followed by reductive amination.
Application Protocol 1: One-Pot Suzuki-Miyaura Coupling and Reductive Amination
This protocol details a highly efficient, telescoped synthesis of diverse N-substituted 2'-fluoro-biphenyl-4-yl-methylamines. This sequence is particularly valuable for generating libraries of drug-like molecules, as it allows for rapid diversification at two points: the aryl halide in the Suzuki coupling and the amine in the reductive amination.[5][6] The use of a stable boronic ester precursor is key to the success of such sequential reactions.[5][7]
Causality and Experimental Design:
-
Choice of Boronic Ester Protection: While this protocol is adapted for the pinacol ester, it is inspired by methodologies using N-methyliminodiacetic acid (MIDA) boronates, which exhibit exceptional stability and are designed for slow-release of the active boronic acid under specific conditions.[5][6] Pinacol esters are generally stable but can be more susceptible to hydrolysis.[8] Therefore, careful control of anhydrous conditions in the first step is crucial.
-
Catalyst and Ligand Selection (Suzuki Coupling): The choice of a palladium catalyst and ligand is critical. A catalyst like Pd(dppf)Cl₂ is often effective as it promotes efficient coupling while being tolerant of the aldehyde functionality.[9] The ligand (dppf) helps to stabilize the palladium center and facilitates the catalytic cycle.
-
Base Selection (Suzuki Coupling): A moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is typically used.[9] It is strong enough to facilitate the transmetalation step of the Suzuki cycle but generally does not promote undesired aldol-type reactions with the formyl group at the moderate temperatures used.
-
Solvent System: A polar aprotic solvent like dioxane or DME is often used for the Suzuki coupling.[10] For the subsequent reductive amination, the solvent must also be compatible with the reducing agent. Methanol or dichloroethane are common choices and can be added in the second step.
-
Reductive Amination Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot sequence. It is mild, chemoselective for imines/iminium ions in the presence of aldehydes and ketones, and tolerant of a wider range of functional groups compared to harsher reagents like NaBH₄ or NaCNBH₃. It is also effective in a variety of solvents.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and base (e.g., K₂CO₃, 2.5 equiv).
-
Suzuki-Miyaura Coupling: Add anhydrous dioxane (to achieve a concentration of ~0.1 M with respect to the boronic ester). Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Reaction Cooldown: Once the coupling is complete, cool the reaction mixture to room temperature. There is no work-up or isolation of the intermediate biphenyl aldehyde.
-
Reductive Amination Setup: To the crude reaction mixture, add the desired primary or secondary amine (1.2 equiv) and glacial acetic acid (1.2 equiv, to catalyze imine formation). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring mixture. A slight exotherm may be observed.
-
Reaction Completion: Allow the reaction to stir at room temperature. Monitor the disappearance of the intermediate imine by TLC or LC-MS. The reduction is typically complete within 3-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired final product.
Data Presentation: Representative Reaction Parameters
| Component | Reagent/Condition | Molar Equiv. | Purpose |
| Step 1: Suzuki Coupling | |||
| Boronic Ester | This compound | 1.0 | Aryl source |
| Coupling Partner | Aryl/Heteroaryl Bromide or Iodide | 1.1 | Aryl source |
| Catalyst | Pd(dppf)Cl₂ | 0.03 | C-C bond formation |
| Base | K₂CO₃ (anhydrous) | 2.5 | Activates boronic ester |
| Solvent | Dioxane (anhydrous) | - | Reaction medium |
| Temperature | 80-90 °C | - | Reaction condition |
| Step 2: Reductive Amination | |||
| Amine | R¹R²NH | 1.2 | N-nucleophile |
| Acid Catalyst | Glacial Acetic Acid | 1.2 | Promotes imine formation |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective reduction of iminium ion |
| Temperature | Room Temperature | - | Reaction condition |
Application Protocol 2: One-Pot Suzuki Coupling and Wittig-Type Olefination
This protocol demonstrates the synthesis of fluorinated stilbene derivatives, which are valuable scaffolds in materials science (e.g., for organic light-emitting diodes) and as pharmaceutical intermediates. The sequence leverages the chemoselective nature of the Suzuki coupling followed by a robust Wittig reaction.
Causality and Experimental Design:
-
Orthogonality: The conditions for the Suzuki coupling (Pd catalyst, aqueous base) and the Wittig reaction (strong, non-aqueous base like n-BuLi or NaH to generate the ylide) are fundamentally incompatible. Therefore, a true "one-pot" process requires careful planning. The key is to complete the Suzuki coupling first, perform an aqueous work-up to remove the palladium catalyst and inorganic base, and then use the dried organic extract directly in the subsequent Wittig step without full purification of the intermediate aldehyde. This "one-pot, two-step" approach maintains high efficiency.
-
Wittig Reagent Preparation: The phosphonium ylide is typically prepared in situ by deprotonating the corresponding phosphonium salt with a strong base. This highly reactive ylide readily attacks the aldehyde carbonyl.
-
Solvent Considerations: The Suzuki step can be run in solvents like dioxane/water. After work-up, the solvent for the Wittig reaction should be an anhydrous aprotic solvent like THF or diethyl ether to ensure the stability and reactivity of the ylide.
Visualizing the Workflow:
Figure 2: Workflow for a one-pot, two-step Suzuki-Wittig sequence.
Detailed Step-by-Step Protocol:
-
Suzuki Coupling: In a round-bottom flask, perform the Suzuki-Miyaura coupling as described in Protocol 1, Step 1 & 2, using an appropriate aqueous base solution (e.g., 2M Na₂CO₃).
-
Initial Work-up: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate or THF (3x). Combine the organic layers.
-
Solvent Preparation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate partially to remove the initial reaction solvent if different from the solvent for the Wittig reaction (e.g., if dioxane was used). Re-dissolve the crude aldehyde intermediate in anhydrous THF.
-
Ylide Generation (in a separate flask): In a separate, oven-dried flask under an inert atmosphere, suspend the desired phosphonium salt (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C or -78 °C (depending on the ylide stability). Add a strong base (e.g., n-butyllithium in hexanes, 1.1 equiv) dropwise. Allow the mixture to stir for 30-60 minutes, during which a color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Wittig Reaction: Add the THF solution of the crude aldehyde from Step 3 dropwise to the freshly prepared ylide solution at the same low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by TLC.
-
Final Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the stilbene derivative.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring.
-
Chromatographic Analysis: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential at each stage.
-
After the Suzuki coupling, the disappearance of the starting boronic ester and the appearance of a new, higher Rf (on normal phase silica) spot corresponding to the biphenyl aldehyde should be confirmed. LC-MS will confirm the expected mass of this intermediate.
-
During the reductive amination or Wittig reaction, the consumption of the intermediate aldehyde and the formation of the final product can be tracked, ensuring the reaction proceeds to completion before work-up.
-
-
Spectroscopic Confirmation: Final product identity and purity should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The characteristic signals for the newly formed bonds (e.g., the benzylic CH₂-N protons in the amination product or the vinylic protons in the stilbene product) will provide definitive structural proof.
By following these analytical checkpoints, a researcher can have high confidence in the outcome of the one-pot sequence, ensuring both the efficiency of the process and the integrity of the final compound.
Conclusion
This compound is a powerful and versatile tool for constructing complex molecular architectures with high efficiency. By understanding the principles of chemoselectivity and carefully designing reaction sequences, researchers can harness the orthogonal reactivity of its boronic ester and aldehyde functionalities to perform elegant one-pot transformations. The protocols provided herein for Suzuki-reductive amination and Suzuki-Wittig sequences serve as robust starting points for the synthesis of diverse compound libraries, accelerating progress in drug discovery and materials science.
References
- 1. Highly efficient one-pot access to functionalized arylboronic acids via noncryogenic bromine/magnesium exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. One-pot reductive amination and Suzuki-Miyaura cross-coupling of formyl aryl and heteroaryl MIDA boronates in array format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Reductive Amination and Suzuki-Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format - OAK Open Access Archive [oak.novartis.com]
- 8. WO2024013736A1 - Process for preparing substituted benzamides - Google Patents [patents.google.com]
- 9. medium.com [medium.com]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Catalyst Selection for Cross-Coupling Reactions with 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester
Introduction: A Versatile but Challenging Building Block
2-Fluoro-4-formylphenylboronic acid pinacol ester is a highly valuable trifunctional building block in modern synthetic chemistry, particularly in the realms of drug discovery and materials science.[1][2] Its utility stems from the strategic placement of three key functional groups on a single aromatic scaffold:
-
A boronic acid pinacol ester , a stable and versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
-
A formyl (aldehyde) group , which serves as a synthetic linchpin for subsequent transformations such as reductive amination, olefination, or oxidation.[2]
-
An ortho-fluoro substituent , which can modulate the electronic properties and metabolic stability of target molecules, a common strategy in medicinal chemistry.
The simultaneous presence of these groups, however, presents a distinct set of challenges for the synthetic chemist. The primary difficulty lies in achieving chemoselectivity . The catalyst system must be carefully chosen to facilitate the desired C-C bond formation at the boronic ester site while leaving the reactive aldehyde group untouched. Furthermore, the electronic-withdrawing nature of both the fluoro and formyl groups renders the boronic acid derivative electron-deficient, which can significantly impact its reactivity profile in catalytic cycles.[3][4]
This guide provides a comprehensive overview of the principles and protocols for selecting the optimal catalyst system for reactions involving this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, from palladium precatalysts and ligands to bases and solvents, to empower researchers to navigate the complexities of this versatile reagent.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
The Suzuki-Miyaura reaction is the most widely practiced method for forming C(sp²)–C(sp²) bonds.[5] A fundamental understanding of its catalytic cycle is crucial for rational catalyst selection. The cycle, catalyzed by a Palladium(0) species, comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
For this compound, Ar²-B(OR)₂ is our substrate. The efficiency of each step is heavily influenced by the choice of catalyst, ligands, and reaction conditions. The electron-deficient nature of our substrate primarily impacts the transmetalation step, which often becomes the rate-limiting step.[4]
Strategic Catalyst System Selection
A successful cross-coupling reaction hinges on the synergistic interplay of the palladium source, the phosphine ligand, the base, and the solvent. The challenge of chemoselectivity with the aldehyde group necessitates conditions that are mild yet efficient.
Palladium Precatalysts: The Source of Activity
While many Pd(0) and Pd(II) sources can be effective, modern precatalysts are often preferred for their stability, ease of handling, and high catalytic activity.
| Precatalyst | Common Form | Advantages | Considerations |
| Palladium(II) Acetate | Pd(OAc)₂ | Inexpensive, common. | Requires in-situ reduction to Pd(0), which can be inefficient. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Air-stable Pd(0) source. | Can degrade over time; purity is critical.[6] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pre-formed Pd(0) complex. | Ligand dissociation is required; can be slow with some substrates. |
| Buchwald Precatalysts (G3/G4) | e.g., XPhos Pd G3 | Air-stable, highly active, forms the active L-Pd(0) species cleanly and rapidly. | Higher cost. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | Pd(dppf)Cl₂ | Air-stable, robust, and highly effective for a range of couplings.[7][8] | Often used as a complex with DCM. |
For substrates like this compound, using well-defined, highly active precatalysts like Pd(dppf)Cl₂ or Buchwald G3 precatalysts is highly recommended to ensure rapid catalytic turnover at lower temperatures, minimizing potential side reactions with the aldehyde.
Ligand Selection: The Key to Selectivity and Efficiency
The ligand is arguably the most critical component for overcoming the challenges posed by our substrate. The ideal ligand must accelerate the key steps of the catalytic cycle, particularly the rate-limiting transmetalation and the final reductive elimination, without promoting undesirable pathways. For electron-deficient boronic acids and sterically demanding couplings, electron-rich and bulky monodentate phosphine ligands are often the solution.[9]
Figure 2: Decision workflow for ligand selection in Suzuki-Miyaura coupling.
-
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These are the state-of-the-art for challenging couplings. Their bulk accelerates reductive elimination, while their electron-rich nature promotes oxidative addition, even with unreactive aryl chlorides.[9] They are an excellent first choice for difficult partners.
-
Ferrocenyl Phosphines (e.g., dppf): Pd(dppf)Cl₂ is a workhorse catalyst system.[7][8] The dppf ligand provides a good balance of steric bulk and electronic properties, making it effective for a wide range of aryl bromides and iodides.
-
Bulky Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These ligands are highly electron-donating and are particularly effective for couplings involving aryl chlorides or sterically demanding substrates.[10][11]
The Role of Base and Solvent
The base is essential for activating the boronic acid/ester for transmetalation.[11] For pinacol esters, the reaction often involves hydrolysis to the more active boronic acid, a process facilitated by the presence of water.
-
Bases: A moderately strong inorganic base is typically used.
-
Solvents: Anhydrous aprotic polar solvents are standard.
-
Dioxane, THF, Toluene: Common choices. The addition of a small amount of water (e.g., in a 4:1 or 10:1 ratio) is often beneficial for pinacol esters to facilitate hydrolysis.[7]
-
DMF / DMAc: Can be used but may lead to side reactions with the aldehyde at elevated temperatures.
-
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium precatalyst (0.02 equiv.).
-
Add the degassed solvent (Dioxane/Water, 4:1) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Ensure the solvent has been degassed by sparging with argon for 20-30 minutes prior to use.[9]
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.[7][8]
-
Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient degassing (O₂ present); Low temperature. | Use a fresh bottle of precatalyst or a more active system (e.g., Buchwald G3).[6] Rigorously degas all solvents. Incrementally increase the reaction temperature. |
| Protodeboronation of Starting Material | Base is too strong or reaction time is too long; Excess water. | Switch to a milder base (e.g., K₂CO₃). Reduce water content or use anhydrous conditions with a base like CsF. Monitor the reaction closely and stop it upon completion.[6] |
| Aldehyde Degradation | High temperature; Incompatible base/solvent. | Lower the reaction temperature. Screen milder bases. Ensure the reaction is not run for an excessively long time. |
| Formation of Homo-coupled Byproduct | Presence of oxygen. | Improve the degassing procedure for the solvent and the reaction vessel.[6] |
Conclusion
This compound is a powerful synthetic intermediate whose successful application relies on the careful and strategic selection of a catalyst system. By prioritizing chemoselectivity and understanding the electronic demands of the substrate, researchers can effectively utilize this building block. The use of modern, highly active palladium precatalysts combined with electron-rich, bulky phosphine ligands under moderately basic conditions provides a reliable pathway to complex biaryl structures. The protocols and principles outlined in this guide serve as a comprehensive starting point for developing robust and high-yielding cross-coupling reactions for applications in pharmaceutical and materials science research.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-formylphenylboronic acid pinacol ester
Welcome to the technical support guide for the purification of 2-Fluoro-4-formylphenylboronic acid pinacol ester (F-FPBE). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile building block. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.
Introduction: The Challenge of Purity
This compound is a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its bifunctional nature.[1][2] However, its purification presents several challenges stemming from its susceptibility to hydrolysis and the presence of closely related impurities. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and degradation products while maximizing the recovery of the desired high-purity compound.
The principal impurity of concern is the corresponding boronic acid, formed via hydrolysis of the pinacol ester.[3][4][5] This hydrolysis can occur during the reaction, work-up, or even during chromatographic purification.[6][7][8] Other potential impurities include starting materials from the borylation reaction (e.g., the corresponding aryl halide or amine) and homocoupling byproducts.
This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of F-FPBE in a question-and-answer format.
Q1: My NMR spectrum shows a significant amount of a byproduct that I suspect is the corresponding boronic acid. How can I confirm this and prevent its formation?
A1:
Confirmation: The presence of 2-fluoro-4-formylphenylboronic acid can be confirmed by comparing the NMR spectrum of your product to a known spectrum of the boronic acid or by spiking your sample with a small amount of the suspected boronic acid and observing the change in signal integration. The boronic acid will have a characteristic broad singlet for the B(OH)₂ protons.
Prevention: Hydrolysis of the pinacol ester is the primary degradation pathway.[3][4][5] To minimize its formation:
-
Anhydrous Conditions: Ensure all solvents and reagents used during the reaction and work-up are scrupulously dry.
-
Aprotic Solvents: During work-up and extraction, use aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. Avoid prolonged contact with protic solvents, especially water.[7][9]
-
pH Control: Maintain a neutral or slightly acidic pH during aqueous washes. Basic conditions can promote hydrolysis.
Q2: I'm observing streaking and poor separation during silica gel column chromatography. What are the likely causes and how can I improve the separation?
A2:
Poor chromatographic performance with boronic acid pinacol esters is a common issue. The primary causes are:
-
On-Column Hydrolysis: Residual water on the silica gel can lead to hydrolysis of the ester during chromatography, resulting in the boronic acid streaking down the column.[6][7][8]
-
Interaction with Silica: The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the silica surface, causing tailing.
Troubleshooting Steps:
-
Use Deactivated Silica: Consider using silica gel that has been deactivated by treating it with a small amount of a non-polar solvent containing an amine like triethylamine. However, be cautious as this can sometimes affect the separation of other components.
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. Adding a small percentage of a less polar, aprotic solvent like dichloromethane to the mobile phase can sometimes improve peak shape.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina, which is less acidic and may reduce on-column hydrolysis.[10]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite and loading it onto the column as a dry powder can improve the initial separation at the top of the column.
Q3: My final product appears pure by TLC, but subsequent reactions are low-yielding. Could there be hidden impurities?
A3:
Yes, co-eluting impurities are a possibility. Two common culprits are:
-
Pinacol: This byproduct of hydrolysis can be difficult to remove completely and may not be easily visible on a TLC plate stained with standard reagents.
-
Homocoupled Byproducts: Depending on the synthetic route, symmetrical biaryl compounds formed from the starting material can have similar polarities to the desired product.
Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of boronic esters.[3][4][6][7][8][11][12] However, on-column hydrolysis can be a significant issue.[6][7][8] Specialized methods using columns with low silanol activity and mobile phases without pH modifiers can minimize this.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect volatile impurities like pinacol.
-
Quantitative NMR (qNMR): This technique can be used to accurately determine the purity of your sample by integrating the signals of your product against a known internal standard.
Q4: Can I use recrystallization to purify my F-FPBE?
A4:
Recrystallization can be an effective purification method, particularly for removing less soluble impurities.[10]
Solvent Selection:
The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For F-FPBE, consider solvent systems such as:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Toluene
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general guideline for purifying F-FPBE using silica gel chromatography. The exact solvent system will need to be optimized based on TLC analysis of the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC for Purity Analysis
This method is adapted from established procedures for analyzing boronic acid pinacol esters and is designed to minimize on-column hydrolysis.[6][7][8]
Table 1: HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | Waters XTerra MS C18; 4.6 x 50 mm, or equivalent low-silanol activity column[6][7][8] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A to 20% A over 5 minutes |
| Flow Rate | 1.2 mL/min[6][7] |
| Column Temperature | 35 °C[6][7] |
| Detection | UV at 220 nm[6][7] |
| Injection Volume | 2 µL[6][7] |
| Sample Diluent | Acetonitrile[7][9] |
Note: It is crucial to use a column with low residual silanol activity to prevent on-column degradation of the analyte.[6][7][8][9]
Impurity Formation and Degradation Pathways
Understanding the potential side reactions and degradation pathways is key to developing a robust purification strategy.
Conclusion
The purification of this compound requires careful attention to experimental conditions to mitigate hydrolysis and effectively remove process-related impurities. By understanding the chemical properties of the target compound and potential contaminants, researchers can implement robust purification strategies. The use of appropriate analytical techniques is paramount to ensure the high purity required for successful downstream applications in drug discovery and development.
References
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 4-ホルミルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
minimizing homocoupling of 2-Fluoro-4-formylphenylboronic acid pinacol ester
Topic: Minimizing Homocoupling of 2-Fluoro-4-formylphenylboronic acid pinacol ester
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to minimize the formation of the undesired homocoupled byproduct, 4,4'-diformyl-2,2'-difluorobiphenyl, thereby maximizing the yield and purity of your target compound.
Understanding the Challenge: The Propensity for Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the reaction is not without its complexities, with side reactions often impacting yield and purification efficiency. A primary concern when working with arylboronic acids and their esters is the formation of a symmetrical biaryl through homocoupling.[3]
The subject of this guide, this compound, is particularly susceptible to this side reaction due to its electronic properties. The presence of two electron-withdrawing groups—the ortho-fluoro and para-formyl substituents—renders the arylboronic ester electron-deficient. This electronic characteristic can influence the kinetics of the catalytic cycle and, under suboptimal conditions, favor the pathways leading to homocoupling.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that arise during the Suzuki-Miyaura coupling of this compound.
Q1: I'm observing a significant amount of 4,4'-diformyl-2,2'-difluorobiphenyl in my reaction mixture. What are the primary causes of this homocoupling?
A1: Homocoupling of your boronic ester is primarily driven by two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major culprit. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic ester to produce the homocoupled dimer, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic ester to form the homocoupled product. This is particularly problematic at the beginning of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0).
Q2: How does the choice of palladium source impact the extent of homocoupling?
A2: The choice of palladium precatalyst is crucial.
-
Pd(II) Sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are common and often air-stable, but they require an initial reduction to Pd(0) to enter the desired catalytic cycle. This reduction step can be initiated by the homocoupling of your boronic ester, especially with electron-deficient substrates.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred for minimizing homocoupling as they do not require a pre-reduction step and can directly enter the catalytic cycle. However, they can be more sensitive to air and moisture.
-
Palladacycle Precatalysts (e.g., Buchwald's G3/G4 precatalysts): These are often an excellent choice as they are designed to generate the active Pd(0) species cleanly and efficiently under mild conditions, which can help to suppress side reactions like homocoupling.
Q3: Can the choice of ligand influence the formation of the homocoupled byproduct?
A3: Absolutely. The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity. For electron-deficient boronic esters like yours, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be particularly effective in promoting the desired cross-coupling over homocoupling.[3] The steric bulk of these ligands can sterically hinder the formation of palladium intermediates that lead to homocoupling, while their electron-donating nature can accelerate the reductive elimination step of the desired cross-coupling cycle.
Q4: I'm using a standard base like Na₂CO₃. Could this be contributing to the problem?
A4: While a base is necessary to activate the boronic ester for transmetalation, the choice and strength of the base can influence side reactions.[5] For sensitive substrates, weaker inorganic bases are often preferred.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are generally good choices for couplings involving electron-deficient boronic esters. K₃PO₄, in particular, is often effective in promoting the desired reaction while minimizing side reactions.
-
Strong Bases (e.g., NaOH, NaOMe): While effective in accelerating transmetalation, strong bases can also promote undesired side reactions, including protodeboronation (loss of the boronic ester group) and degradation of your starting materials or product, especially given the presence of a base-sensitive aldehyde.
Q5: What is the optimal solvent system for this reaction?
A5: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. A mixture of an organic solvent and water is typically employed.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used. For your substrate, a mixture of toluene and water or dioxane and water is a good starting point.
-
Water Content: A small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the boronate species necessary for transmetalation. However, excessive water can promote protodeboronation. A solvent ratio of approximately 4:1 to 10:1 (organic solvent to water) is a common starting point.
Troubleshooting Workflow
When faced with excessive homocoupling, a systematic approach to optimization is key. The following workflow can help you diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting homocoupling.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for minimizing the homocoupling of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 equiv)
-
Palladium precatalyst (see table below for recommendations)
-
Ligand (see table below for recommendations)
-
Base: Anhydrous K₃PO₄ (Potassium Phosphate, 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene and Degassed Water
Recommended Catalyst/Ligand Systems:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Key Feature |
| 1 | Pd₂(dba)₃ (1.5 mol%) | SPhos (3.5 mol%) | Pd(0) source with a bulky, electron-rich ligand to promote cross-coupling.[3] |
| 2 | SPhos G3 Palladacycle (3 mol%) | None | Pre-formed, air-stable precatalyst for clean generation of the active species. |
| 3 | Pd(OAc)₂ (3 mol%) | SPhos (3.5 mol%) | Common Pd(II) source, requires careful deoxygenation. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.2 equiv), this compound (1.0 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of inert gas, add degassed toluene (to achieve a concentration of ~0.1 M with respect to the boronic ester) followed by degassed water (Toluene:Water ratio of 10:1 v/v).
-
Stir the mixture and continue to bubble the inert gas through the solution for an additional 20-30 minutes to ensure rigorous deoxygenation.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precatalyst and ligand (if not using a palladacycle).
-
Quickly add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting boronic ester is consumed.
-
-
Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic Considerations: Desired vs. Undesired Pathways
A clear understanding of the competing catalytic cycles is essential for effective troubleshooting.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively steer the reaction away from the undesired homocoupling pathway and towards the efficient formation of the desired cross-coupled product.
References
troubleshooting failed reactions involving 2-Fluoro-4-formylphenylboronic acid pinacol ester
Welcome to the Technical Support Center for 2-Fluoro-4-formylphenylboronic acid pinacol ester. As Senior Application Scientists, we understand that working with highly functionalized reagents presents unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and field-proven insights to ensure the success of your synthetic campaigns.
We will move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for your specific reaction environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield of the desired product. What are the primary causes?
A1: This is the most common issue encountered. A low or failed yield with this compound typically stems from one of three areas: reagent instability, suboptimal reaction conditions, or catalyst deactivation. The electron-withdrawing nature of both the ortho-fluoro and para-formyl groups makes the C-B bond particularly susceptible to cleavage, leading to side reactions that consume the starting material.
The most prevalent side reaction is protodeboronation , where the boronic ester moiety is replaced by a hydrogen atom, yielding 2-fluorobenzaldehyde.[1][2][3] This process can be catalyzed by acid, base, or even trace metals and is often accelerated by the presence of water.[4]
Initial Diagnostic Workflow:
-
Confirm Starting Material Integrity: Before starting, verify the purity of your boronic ester via ¹H NMR or LC-MS. Look for signs of hydrolysis (presence of pinacol and the corresponding boronic acid) or protodeboronation (presence of 2-fluorobenzaldehyde). Store the reagent under an inert atmosphere at the recommended temperature (2-8°C) to prevent degradation.[5][6]
-
Analyze the Crude Reaction Mixture: Use LC-MS to identify the components. The presence of a major peak corresponding to the mass of 2-fluorobenzaldehyde is a definitive sign of protodeboronation.
-
Evaluate Reaction Parameters: Systematically review your reaction setup, paying close attention to the choice of base, solvent purity, and the efficiency of degassing.
Q2: I've confirmed that protodeboronation is the major competing reaction. How can I suppress it?
A2: Suppressing protodeboronation is critical for success. Since this side reaction can be accelerated by aqueous basic conditions, your strategy should focus on carefully selecting the base and minimizing water content.[1][4]
Causality: Strong aqueous bases (like NaOH or KOH) create a high concentration of hydroxide ions, which can promote both the hydrolysis of the pinacol ester to the more labile boronic acid and directly facilitate the protonolysis of the C-B bond.[1]
Mitigation Strategies:
-
Choice of Base: Switch from strong hydroxide bases to milder, less nucleophilic, or anhydrous bases.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are often excellent choices for delicate boronic esters.
-
Cesium Fluoride (CsF): Fluoride ions can play a beneficial role in activating the boronic ester for transmetalation while being less aggressive in promoting protodeboronation compared to hydroxides.[7][8] However, excess fluoride can form unreactive boronate species, so stoichiometry is key.[7]
-
-
Solvent Conditions: While many Suzuki couplings use aqueous solvent mixtures to dissolve the base, this can be detrimental here.
-
Anhydrous Conditions: If possible, use a polar aprotic solvent like dioxane, THF, or DME with an anhydrous base.
-
Minimize Water: If an aqueous mixture is necessary, use the minimum amount of water required to achieve solubility and ensure it is thoroughly degassed. Some studies show that a controlled amount of water can be beneficial by facilitating the in-situ hydrolysis to the more reactive boronic acid, but this is a delicate balance.[9]
-
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 80-90 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.
Table 1: Base Selection Guide for Suppressing Protodeboronation
| Base | Typical Conditions | Rationale & Comments |
| K₃PO₄ | 2-3 equiv., Dioxane/H₂O or DME | A reliable "go-to" base. Moderately basic, provides good results for many systems. |
| CsF | 2-3 equiv., Dioxane or THF | Often excellent for sensitive substrates. Fluoride aids in transmetalation.[10] |
| Cs₂CO₃ | 2-3 equiv., Dioxane, Toluene, or DMF | Higher solubility in organic solvents than K₂CO₃. Effective and commonly used. |
| K₂CO₃ | 2-3 equiv., Aqueous solvent mixtures | A standard base, but can be too harsh for this substrate, leading to protodeboronation. Use with caution. |
| NaOH, KOH | 2-3 equiv., Aqueous solvent mixtures | Not Recommended. High hydroxide concentration significantly accelerates protodeboronation.[1] |
Q3: My reaction is sluggish even after changing the base. Could the catalyst system be the issue?
A3: Absolutely. An electron-deficient boronic ester coupled with an electron-neutral or electron-rich coupling partner can lead to a slow transmetalation step. Furthermore, the aldehyde functionality could potentially coordinate to the palladium center, inhibiting catalysis.
Troubleshooting the Catalytic System:
-
Ligand Choice is Crucial: The ligand dictates the reactivity and stability of the palladium catalyst. For a challenging substrate like this, a simple ligand like triphenylphosphine may be insufficient.
-
Electron-Rich, Bulky Phosphines: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination and are often the solution for difficult couplings. Their bulk can also prevent catalyst aggregation and deactivation.
-
-
Palladium Precatalyst: Ensure your palladium source is active. Older bottles of Pd(OAc)₂ or PdCl₂ can have reduced activity. Using a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle from the Buchwald or Nolan groups) ensures a reliable generation of the active Pd(0) species.
-
Inert Atmosphere: Oxygen is poison to the active Pd(0) catalyst. Ensure your reaction setup is rigorously degassed. Standard procedure involves at least three vacuum/backfill cycles with argon or nitrogen, followed by sparging the solvent with the inert gas for 15-20 minutes before adding the catalyst.[11]
Diagram 1: Key Failure Points in the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki cycle with potential failure points for this substrate highlighted in red.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to minimize common side reactions.
-
Vessel Preparation: Add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.5 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with argon or high-purity nitrogen. Repeat this vacuum/backfill cycle a total of three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via cannula or syringe. If a co-solvent is needed, add degassed water (e.g., for a 5:1 dioxane:water ratio).
-
Final Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using an integrated precatalyst).
-
Reaction Execution: Heat the reaction to the target temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by LC-MS or TLC. Aim to stop the reaction upon consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via column chromatography on silica gel.[12]
Diagram 2: Troubleshooting Decision Workflow
Caption: A decision tree for systematically troubleshooting failed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Formylphenylboronic acid pinacol ester 97 380151-85-9 [sigmaaldrich.com]
- 6. 1352657-25-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the challenging yet valuable building block, 2-fluoro-4-formylphenylboronic acid pinacol ester.
This substrate presents a unique combination of electronic and steric challenges. The ortho-fluoro and para-formyl groups are both strongly electron-withdrawing, which can significantly impact the reaction's success. Furthermore, the aldehyde functionality is sensitive to certain basic conditions. This guide is designed to help you navigate these complexities and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or zero. What are the first things I should check?
A1: Start with the fundamentals:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can deactivate the palladium catalyst.[1][2]
-
Reagent Purity: Use fresh, high-purity this compound. Boronic esters, especially electron-deficient ones, can be susceptible to degradation or protodeboronation.[1][3] Verify the purity of your aryl halide, base, and solvents. Anhydrous and degassed solvents are critical.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1][4] Consider using a fresh batch or a more stable pre-catalyst.
Q2: I'm observing a significant amount of a side product that corresponds to the starting boronic ester being converted to 3-fluorobenzaldehyde. What is happening?
A2: This is a classic case of protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] Electron-deficient boronic esters like yours are particularly prone to this issue, which can be promoted by excess water or an inappropriate choice of base.[1][2][6]
Q3: Which palladium catalyst and ligand combination is best for this substrate?
A3: Due to the electron-deficient nature of the boronic ester and the potential for steric hindrance from the ortho-fluoro group, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Highly active, bulky, and electron-rich phosphine ligands are recommended. Catalyst systems based on ligands like SPhos, XPhos, and RuPhos are often excellent choices for challenging couplings.[4][8] Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) are often more stable and provide more consistent results.[4][9]
Q4: The aldehyde group in my product seems to be reacting or degrading. How can I protect it?
A4: The formyl group can be sensitive to harsh bases or high temperatures. To mitigate this, use milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of strong hydroxides.[10][11] Keeping reaction temperatures as low as possible while still achieving a reasonable rate is also advisable. If degradation persists, consider protecting the aldehyde as an acetal before the coupling and deprotecting it afterward.
In-Depth Troubleshooting & Optimization Guide
Challenge 1: Overcoming Protodeboronation
Protodeboronation is the most common failure mode for electron-deficient boronic acids and esters.[3][5] The electron-withdrawing effects of the fluoro and formyl groups make the ipso-carbon more susceptible to protonolysis.
Causality: The reaction is often catalyzed by the base required for the Suzuki coupling itself and is exacerbated by the presence of proton sources, such as water.[6]
Solutions:
-
Base Selection is Critical: The primary role of the base is to activate the boronic ester to form a more nucleophilic boronate species for the transmetalation step.[11][12] However, a strongly basic or highly aqueous environment can accelerate protodeboronation.
-
Recommended Bases: Use milder, non-hydroxide bases. Anhydrous potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are also effective options.[10][13]
-
Avoid: Strong bases like NaOH or KOH, especially in high concentrations of water, should be avoided.
-
-
Solvent System Control:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous/organic mixtures, for this substrate, minimizing water can suppress protodeboronation.[1] Try using anhydrous solvents like dioxane, toluene, or THF with an anhydrous base.
-
"Slow-Release" Principle: Using a pinacol ester is already a step in the right direction, as it can act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[13] More advanced stable esters like MIDA boronates can also be considered for extremely challenging cases.[6]
-
Challenge 2: Low Catalyst Activity & Incomplete Conversion
The electronic properties of this substrate can make the key steps of the catalytic cycle—oxidative addition and transmetalation—sluggish.
Causality:
-
Transmetalation: The rate of transmetalation can be slow for electron-deficient boronic esters.[14]
-
Reductive Elimination: The final step to form the product can be hindered by bulky ortho-substituents.[15][16]
Solutions:
-
Advanced Catalyst Systems: Modern catalyst systems are designed to accelerate these challenging steps.
-
Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are highly effective.[7][8] They promote the formation of the active Pd(0) species and accelerate both oxidative addition and reductive elimination.[17] Good starting points are SPhos and XPhos .[4][8]
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can provide higher activity and reproducibility compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[18]
-
-
Temperature Optimization: If the reaction is slow at lower temperatures (e.g., 80 °C), a modest increase to 90-110 °C may be necessary.[2] However, monitor for aldehyde degradation at higher temperatures.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to optimizing your reaction.
Caption: A systematic troubleshooting flowchart for optimizing the Suzuki coupling.
Reference Protocols & Data
Screening Protocol for Solvent and Base
This protocol provides a starting point for systematically optimizing your reaction conditions.
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide partner (1.2 equiv), and the selected base (2.0-3.0 equiv).
-
Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition: Under positive argon pressure, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the anhydrous, degassed solvent (to achieve ~0.1 M concentration).
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations for this Coupling |
| 1,4-Dioxane | 101 | 2.2 | Excellent choice. Good solubility for many reagents. Often used anhydrously.[10] |
| Toluene | 111 | 2.4 | Good for higher temperatures. Less polar, which can sometimes be beneficial. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Lower boiling point may limit reaction temperature. Prone to peroxide formation.[10] |
| 2-MeTHF | 80 | 6.2 | Greener alternative to THF with a higher boiling point. |
| DME | 85 | 7.2 | Another good ethereal solvent option. |
Table 2: Base Selection Guide
| Base | pKa (Conjugate Acid) | Strength | Key Considerations for this Coupling |
| K₃PO₄ | ~12.3 | Moderate | Highly Recommended. Mild enough to avoid aldehyde degradation and suppress protodeboronation.[10][13] Works well under anhydrous conditions. |
| Cs₂CO₃ | ~10.3 | Moderate | Excellent alternative to K₃PO₄. Its high solubility in organic solvents can be advantageous.[13] |
| K₂CO₃ | ~10.3 | Moderate | A common and cost-effective choice, but can be less effective than K₃PO₄ for challenging couplings.[4] |
| KF | ~3.2 | Weak | Used in anhydrous conditions; fluoride activates the boronic ester without being strongly basic.[11] |
| NaOH / KOH | >14 | Strong | Not Recommended. High basicity can promote both protodeboronation and aldehyde side reactions. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
dealing with deboronation side reactions of 2-Fluoro-4-formylphenylboronic acid pinacol ester
Welcome to the technical support center for 2-Fluoro-4-formylphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address the common challenge of deboronation, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.
Understanding the Challenge: Deboronation
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond. This side reaction is a significant concern in cross-coupling reactions like the Suzuki-Miyaura coupling, leading to reduced yields and the formation of difficult-to-remove impurities.[1][2] The stability of this compound is influenced by its electronic properties. The presence of two electron-withdrawing groups (fluoro and formyl) on the aromatic ring can make the boronic ester susceptible to nucleophilic attack and subsequent deboronation, particularly under basic conditions.[3][4][5][6]
This guide will provide you with the necessary knowledge and tools to mitigate this side reaction and achieve your desired synthetic outcomes.
Troubleshooting Guide
Issue 1: Low Yield of Coupled Product and Presence of 3-Fluorobenzaldehyde Impurity
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 3-fluorobenzaldehyde.
-
The yield of the desired cross-coupled product is substantially lower than expected.
-
Starting material (the boronic ester) is consumed, but the desired product is not the major component.
Root Cause Analysis:
This is a classic sign of significant protodeboronation. The C-B bond of your boronic ester is being cleaved and replaced by a proton from the reaction medium. Several factors in a typical Suzuki-Miyaura coupling can accelerate this process:
-
Base Strength and Concentration: Strong bases (e.g., NaOH, KOH) and high concentrations of weaker bases can rapidly hydrolyze the pinacol ester to the more labile boronic acid, which then readily undergoes deboronation.[3][4][7] The rate of base-catalyzed protodeboronation can be highly pH-dependent.[1][3]
-
Temperature: Elevated temperatures can accelerate the rate of protodeboronation, especially over extended reaction times.[8][9]
-
Water Content: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can facilitate hydrolysis of the pinacol ester to the corresponding boronic acid, which is often less stable.[7][10]
-
Slow Catalytic Cycle: If the desired cross-coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of deboronation.[11]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields caused by deboronation.
Mitigation Strategies:
-
Modify the Base:
-
Switch to a Milder Base: Replace strong bases like NaOH or KOH with milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] For particularly sensitive substrates, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be considered, although they may require anhydrous conditions.
-
Reduce Base Equivalents: Use the minimum amount of base required for the reaction, typically 1.5-2.0 equivalents.
-
-
Optimize Temperature and Reaction Time:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C).[12] This will slow down the rate of deboronation more significantly than the rate of the desired coupling in many cases.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant deboronation occurs. Avoid unnecessarily long reaction times.
-
-
Control Water Content:
-
Use Anhydrous Solvents: While Suzuki reactions often use aqueous mixtures, for highly sensitive substrates, consider using anhydrous solvents with a stoichiometric amount of water or a phase-transfer catalyst.
-
Employ a "Slow-Release" Strategy: Use boronic acid surrogates like MIDA boronates or organotrifluoroborates that slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2][11][13]
-
-
Enhance Catalyst Performance:
-
Increase Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) can accelerate the desired coupling reaction, allowing it to outcompete the deboronation side reaction.
-
Choose an Appropriate Ligand: For electron-deficient boronic esters, ligands that promote rapid transmetalation and reductive elimination are beneficial. Consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.
-
Frequently Asked Questions (FAQs)
Q1: Is the pinacol ester of 2-Fluoro-4-formylphenylboronic acid more stable than the corresponding boronic acid?
A: Yes, generally, pinacol esters are more stable and less prone to protodeboronation than their corresponding boronic acids.[14] The pinacol group provides steric hindrance and reduces the Lewis acidity of the boron atom, making it less susceptible to hydrolysis and subsequent deboronation.[15][16] However, under the basic conditions of a Suzuki-Miyaura coupling, the pinacol ester can be hydrolyzed in situ to the boronic acid, which is the active species in the catalytic cycle.[7] Therefore, while the pinacol ester is more stable for storage and handling, the conditions of the reaction are critical.
Q2: I observe boronic acid in my starting material by HPLC. How can I purify my this compound?
A: The presence of the boronic acid is likely due to hydrolysis from exposure to moisture.
-
Analytical Considerations: When analyzing pinacol esters by reverse-phase HPLC, on-column hydrolysis can be a significant issue.[17][18][19][20] Using aprotic diluents (like acetonitrile or THF) and avoiding acidic mobile phase modifiers can minimize this analytical artifact.[17][18]
-
Purification: If purification is necessary, standard silica gel chromatography can be effective. However, boronic acids and their esters can sometimes streak on silica. A common technique is to wash a solution of the ester (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base (like saturated sodium bicarbonate) to remove the more acidic boronic acid, followed by washing with brine and drying. Recrystallization is also a viable option if the material is solid.[21]
Q3: Can I use acidic conditions with this boronic ester?
A: While protodeboronation is often associated with basic conditions, it can also occur under acidic conditions, particularly with heating.[1][8] The mechanism is different, but the outcome is the same. For this compound, the electron-withdrawing groups make it relatively stable to acid-catalyzed deboronation compared to electron-rich arylboronic acids.[3][8] However, strong acidic conditions, especially at elevated temperatures, should generally be avoided.
Q4: How should I store this compound?
A: To minimize hydrolysis and degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8°C). Protecting it from moisture and light is crucial for maintaining its purity and reactivity over time.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (or when the ratio of product to deboronated side product is optimal), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Detection and Quantification of Deboronation by HPLC
This method allows for the monitoring of the boronic ester, the deboronated product (3-fluorobenzaldehyde), and the corresponding boronic acid.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis).[17][19]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 15 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Diluent: Acetonitrile (to prevent hydrolysis before injection).[17][18]
Procedure:
-
Prepare a standard solution of 3-fluorobenzaldehyde to determine its retention time.
-
During the reaction, withdraw a small aliquot (~50 µL) and quench it in a vial containing 1 mL of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Identify and integrate the peaks corresponding to the starting boronic ester, the desired product, and the 3-fluorobenzaldehyde side product. The boronic acid will typically elute earlier than the ester.
Mechanistic Insight: Base-Mediated Protodeboronation
The deboronation of arylboronic acids and esters under basic conditions is a well-studied process. The currently accepted mechanism involves the formation of a boronate species, which is then protonated at the ipso-carbon.
Caption: Simplified pathway for base-mediated protodeboronation.
For highly electron-deficient systems, an alternative pathway involving the formation of a transient aryl anion has also been proposed.[3][22] Understanding these pathways underscores the importance of controlling pH and minimizing the concentration of the reactive boronate species to suppress this undesired side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Fluoro-4-formylphenylboronic acid pinacol ester Solubility Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Fluoro-4-formylphenylboronic acid pinacol ester. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we understand the critical role that solubility plays in the success of your experiments, particularly in applications like Suzuki-Miyaura cross-coupling reactions. This resource combines theoretical knowledge with practical, field-tested insights to help you overcome common solubility challenges.
Introduction: Understanding the Solubility of Boronic Esters
This compound is a valuable building block in organic synthesis. However, like many boronic esters, its solubility can be a limiting factor in achieving optimal reaction conditions and yields. Boronic esters, while generally more stable than their corresponding boronic acids, are known to have variable solubility in common organic solvents.[1][2] This guide will walk you through various strategies to enhance the solubility of this specific compound, ensuring its effective use in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is generally soluble in many common organic solvents.[2] A Safety Data Sheet (SDS) for a similar compound, 2-Fluoro-5-formylphenylboronic acid pinacol ester, indicates it can be a liquid or a low-melting solid, suggesting some degree of solubility in organic media.[3] However, its quantitative solubility can vary significantly depending on the solvent and experimental conditions.
Q2: In which common organic solvents is this compound typically soluble?
Q3: Can water be used to dissolve this compound?
A3: Boronic esters are susceptible to hydrolysis in the presence of water, which can convert them back to the corresponding boronic acid and pinacol.[6] This can be a challenge for analysis and can affect the reaction.[6][7] However, in the context of Suzuki-Miyaura coupling, a small amount of water is often intentionally added to the organic solvent to activate the boronic species and dissolve the inorganic base.[4] The ratio of organic solvent to water can range from 2:1 to 10:1.[4]
Q4: Does temperature affect the solubility of this compound?
A4: Yes, temperature generally has a significant impact on solubility. For most solids, solubility increases with temperature. The melting point of a similar compound, 2-Fluoro-5-formylphenylboronic acid pinacol ester, is between 32-37°C (89.6-98.6°F), suggesting that gentle warming could be an effective strategy to increase its solubility in a given solvent.[3][8]
Troubleshooting Guide: Enhancing Solubility
If you are encountering solubility issues with this compound, the following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Systematic Approach to Solubility Enhancement
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.ca [fishersci.ca]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
identifying byproducts in reactions of 2-Fluoro-4-formylphenylboronic acid pinacol ester
Technical Support Center: 2-Fluoro-4-formylphenylboronic acid pinacol ester
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, understanding its reactivity profile is crucial for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during reactions with this compound. Each answer provides mechanistic insights and actionable protocols to resolve the problem.
Q1: I'm observing significant amounts of 3-fluorobenzaldehyde in my crude reaction mixture. What is this byproduct and why is it forming?
This byproduct is the result of protodeboronation , a common side reaction for arylboronic acids and their esters.[3][4] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively removing the boronic ester group from your starting material.
Causality: Protodeboronation is typically facilitated by the presence of a proton source (e.g., water, alcohols) and can be accelerated under acidic or basic conditions.[3][4] The mechanism can involve the protonolysis of the C–B bond, which competes with the desired transmetalation step in a catalytic cycle like the Suzuki-Miyaura coupling.[5]
Troubleshooting & Mitigation Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to rigorously exclude atmospheric moisture.
-
Reagent Purity: Ensure all reagents, including the base and any additives, are anhydrous.
-
Base Selection: The choice and amount of base can be critical. In some cases, using a milder base or precisely controlling the stoichiometry can reduce the rate of protodeboronation.[6]
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.
Q2: My main byproduct appears to be a dimer of my starting material. What is this, and how can I prevent it?
This byproduct is the result of homocoupling , where two molecules of the this compound react with each other to form 5,5'-difluoro-[1,1'-biphenyl]-2,2'-dicarbaldehyde. This is a well-known side reaction in palladium-catalyzed cross-couplings.
Causality: Homocoupling can be promoted by several factors:
-
Oxygen: The presence of dissolved oxygen can facilitate the oxidative coupling of the boronic ester.
-
Catalyst Decomposition: If the palladium catalyst (particularly Pd(0)) is not efficiently consumed in the catalytic cycle, it can promote the homocoupling pathway.
-
Slow Transmetalation: If the transmetalation step with the boronic ester is slow relative to other processes, the likelihood of homocoupling increases.
Troubleshooting & Mitigation Protocol:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Optimize Catalyst and Ligand:
-
Use the lowest effective catalyst loading.
-
Select a ligand that promotes the desired cross-coupling over homocoupling. Often, bulky, electron-rich phosphine ligands are effective.
-
-
Control Reagent Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration and suppress homocoupling.
Q3: During my workup and purification, I'm isolating 2-Fluoro-4-formylphenylboronic acid. Why is the pinacol ester hydrolyzing?
The pinacol ester is hydrolyzing back to the corresponding free boronic acid. While pinacol esters are significantly more stable and easier to handle than free boronic acids, their formation is a reversible equilibrium reaction.[7]
Causality: The presence of water, especially under acidic or basic conditions (which are common in reaction workups), can drive the equilibrium back towards the boronic acid and free pinacol.[7][8] This can be a particular issue during aqueous workups or purification via reversed-phase HPLC, where the mobile phase is aqueous.[8]
Troubleshooting & Mitigation Protocol:
-
Anhydrous Workup: If possible, perform a non-aqueous workup.
-
Avoid Acidic/Basic Aqueous Conditions: If an aqueous wash is necessary, use neutral water (pH 7) and minimize contact time. Avoid strong acids or bases during the workup.
-
Purification Considerations: Be aware that on-column hydrolysis can occur during reversed-phase chromatography.[8] Using a mobile phase with no pH modifier or optimizing conditions can help minimize this.[8] For storage, ensure the compound is kept in a dry environment.[1]
Q4: I've identified 3-Fluoro-4-hydroxybenzaldehyde as a byproduct. What causes the formation of this phenol?
The formation of a phenol from an arylboronic ester is due to the oxidation of the carbon-boron bond.
Causality: The C-B bond is susceptible to oxidation.[9] This can occur in the presence of strong oxidants. In the context of a cross-coupling reaction, trace oxygen or peroxide impurities, sometimes in combination with the metal catalyst, can lead to the formation of this phenolic byproduct.
Troubleshooting & Mitigation Protocol:
-
Degas Thoroughly: As with preventing homocoupling, rigorous degassing to remove oxygen is the primary method to prevent this side reaction.
-
Use High-Purity Reagents: Ensure solvents are free of peroxide impurities.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction.
Summary of Potential Byproducts
The table below summarizes the common byproducts, their structures, and key identifying information.
| Byproduct Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Protodeboronation | |
| 5,5'-Difluoro-[1,1'-biphenyl]-2,2'-dicarbaldehyde | C₁₄H₈F₂O₂ | 246.21 | Homocoupling | |
| 2-Fluoro-4-formylphenylboronic acid | C₇H₆BFO₃ | 167.93 | Hydrolysis | |
| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Oxidation |
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying and solving byproduct issues.
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
reaction time and temperature optimization for 2-Fluoro-4-formylphenylboronic acid pinacol ester
Technical Support Center: 2-Fluoro-4-formylphenylboronic acid pinacol ester
A Senior Application Scientist's Guide to Reaction Time and Temperature Optimization
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, focusing specifically on the critical interplay between reaction time and temperature. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively.
The primary synthetic route to this valuable building block is the Miyaura borylation , a palladium-catalyzed cross-coupling reaction.[1][2] This process involves the coupling of an aryl halide (in this case, typically 2-fluoro-4-bromobenzaldehyde) with a boron source like bis(pinacolato)diboron (B₂pin₂). While robust, the reaction's success is highly sensitive to its parameters, especially given the presence of a potentially reactive aldehyde functional group.
Core Principles: The Miyaura Borylation Catalytic Cycle
Understanding the catalytic cycle is paramount to intelligent troubleshooting. The reaction proceeds through three key stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boron reagent, and reductive elimination to release the desired boronic ester and regenerate the Pd(0) catalyst.[2]
Caption: The catalytic cycle for the Miyaura borylation reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The solutions provided are grounded in the principles of the catalytic cycle.
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I fix this?
This is a common and frustrating issue, often pointing to a problem in the initial, rate-limiting "Oxidative Addition" step or overall catalyst activity.
-
Cause 1: Inactive Catalyst System. The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This reduction can be inefficient. Furthermore, palladium catalysts can degrade upon improper storage.
-
Solution:
-
Use a fresh, high-quality palladium source.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald-type G2 or G3 precatalyst) that readily generates the active Pd(0) species.[3]
-
Incrementally increase catalyst loading from a typical 1-2 mol% up to 5 mol%.
-
-
-
Cause 2: Insufficient Temperature. Oxidative addition is often the slowest step in the cycle and has a significant activation energy barrier.
-
Cause 3: Inadequate Base or Solvent. The base (e.g., potassium acetate, KOAc) is crucial for the transmetalation step.[1] The solvent must solubilize all components and be free of water and oxygen, which can deactivate the catalyst.
Q2: The reaction is very slow or stalls before reaching completion. How can I improve the reaction rate?
Sluggish reactions suggest that while the catalytic cycle is turning over, it is doing so inefficiently.
-
Cause 1: Suboptimal Temperature. The reaction rate is highly dependent on temperature. While a lower temperature might prevent side reactions, it will also slow down the desired conversion.
-
Solution: This is where optimization is key. You must find the "sweet spot" that maximizes rate without inducing decomposition. Run a time course experiment at various temperatures (e.g., 80, 90, 100 °C) and monitor by TLC or LC-MS every 1-2 hours. This will reveal the optimal temperature for your specific setup.
-
-
Cause 2: Ligand Issues. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient aryl halide like 2-fluoro-4-bromobenzaldehyde, an electron-rich phosphine ligand can accelerate the oxidative addition step.
-
Solution: If using a simple catalyst like Pd(OAc)₂, ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2). For challenging substrates, switching to more active and bulky biarylphosphine ligands (e.g., XPhos, SPhos) can dramatically increase the reaction rate.[3]
-
Q3: I'm observing significant side products, particularly decomposition of my product. What is happening and how can I prevent it?
The presence of the aldehyde and the boronic ester makes the product susceptible to degradation, especially under prolonged heating.
-
Cause 1: Reaction Temperature is Too High. While heat increases the reaction rate, excessive temperatures can cause thermal decomposition of the product or starting materials. The formyl group, in particular, can be sensitive.
-
Solution: Based on your optimization experiments (from Q2), choose the lowest temperature that provides a reasonable reaction rate. It is better to run the reaction for a longer time at 90 °C than to have it complete quickly but with significant degradation at 120 °C.
-
-
Cause 2: Reaction Time is Too Long. Even at an optimal temperature, prolonged exposure to heat can lead to gradual product degradation.
-
Solution: Monitor the reaction closely. Once the starting material is consumed or the product concentration plateaus (as determined by TLC or LC-MS), work up the reaction immediately. Do not leave reactions running unattended overnight without prior time-course data.
-
-
Cause 3: Protodeboronation. This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often caused by residual water in the reaction mixture.
-
Solution: Re-emphasize the need for strictly anhydrous conditions. Dry all glassware in an oven, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[3]
-
Data Presentation & Experimental Protocols
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Inactive Catalyst | Use fresh catalyst; switch to a more active precatalyst; increase loading. |
| Temperature Too Low | Increase temperature incrementally (e.g., 80 °C → 100 °C). | |
| Poor Reagent Quality | Use anhydrous, degassed solvent; ensure base is dry and powdered. | |
| Slow/Stalled Reaction | Suboptimal Temperature | Perform a temperature optimization study (e.g., 80-110 °C). |
| Inefficient Ligand | Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos). | |
| Product Decomposition | Temperature Too High | Reduce reaction temperature. |
| Reaction Time Too Long | Monitor reaction closely and work up upon completion. | |
| Side Product Formation | Water Contamination | Ensure strictly anhydrous conditions to prevent protodeboronation. |
Workflow for Optimizing Reaction Conditions
Caption: A decision-making workflow for reaction optimization.
Protocol: Optimized Synthesis of this compound
Disclaimer: This is a representative protocol. Optimal conditions should be determined experimentally as described above.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-fluoro-4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), and potassium acetate (KOAc, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., PdCl₂(dppf) (0.03 mmol, 3 mol%)).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2 hours.
-
Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by column chromatography on silica gel, sometimes deactivated with triethylamine or using boric acid-impregnated silica gel to prevent degradation.[7][8]
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Fluoro-4-formylphenylboronic acid pinacol ester
This guide provides an in-depth analysis and comparative guide to the ¹H NMR characterization of 2-Fluoro-4-formylphenylboronic acid pinacol ester, a critical building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will dissect the spectrum by comparing it to related analogues, providing a robust framework for structural verification.
Introduction: The "Why" Behind the Analysis
This compound is a trifunctional reagent, featuring a boronic ester for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), a reactive aldehyde for derivatization, and a fluorine atom, a common bioisostere in drug design. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary, non-destructive tool for this purpose. However, the interplay of three distinct electronic environments on the aromatic ring can lead to a complex spectrum that requires careful interpretation. This guide will illuminate that interpretation.
Molecular Structure and Spectral Prediction
To interpret a spectrum, we must first form a hypothesis. Let's analyze the molecule's structure to predict the expected ¹H NMR signals. The key proton environments are the aldehyde, the three aromatic protons, and the twelve pinacol protons.
Caption: Structure of this compound with key protons labeled.
-
Aldehyde Proton (H-CHO): This proton is attached to a carbonyl carbon, making it highly deshielded. It is expected to appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range.[1][2][3]
-
Aromatic Protons (Ha, Hb, Hc): These protons reside in a complex electronic environment.
-
The aldehyde (-CHO) is a strong electron-withdrawing group, which deshields (moves downfield) protons ortho and para to it.[4] Thus, Ha and Hb will be shifted downfield.
-
The fluorine (-F) atom is strongly electronegative, exerting an inductive withdrawing effect, but it also donates electron density via resonance. Its primary impact in ¹H NMR is causing through-bond scalar coupling (J-coupling) to nearby protons.
-
The boronic ester (-Bpin) is generally considered a weak electron-withdrawing group.
-
-
Pinacol Protons: The four methyl groups of the pinacol ester are equivalent due to free rotation. This will result in a single, sharp peak integrating to 12 protons, typically found upfield around δ 1.3-1.4 ppm.[5]
Comparative Analysis: Deconvoluting Substituent Effects
To truly understand the spectrum of our target molecule, we must compare it with simpler analogues. This allows us to isolate and observe the specific spectral contribution of each substituent.
| Compound | Aromatic Protons (Predicted/Observed δ, ppm) | Aldehyde Proton (δ, ppm) | Pinacol Protons (δ, ppm) | Key Takeaway |
| 4-Formylphenylboronic acid pinacol ester (Reference 1) | Two doublets, ~δ 7.9 (ortho to CHO) and ~δ 7.8 (ortho to Bpin). | ~9.9 | ~1.35 | Establishes the baseline shifts for the formyl and boronate ester groups on a benzene ring. The two sets of protons are distinct. |
| 2-Fluorophenylboronic acid pinacol ester (Reference 2) | A multiplet pattern from ~δ 7.1-7.8, complicated by H-H and H-F couplings. | N/A | ~1.35 | Introduces the complexity of fluorine coupling. The ortho-fluoro group significantly alters the appearance of the entire aromatic region compared to a simple phenyl ring.[5] |
| This compound (Target) | Hc: ~δ 7.8-8.0 (Doublet of doublets, ortho to Bpin). Hb: ~δ 8.1-8.2 (Doublet of doublets, ortho to CHO). Ha: ~δ 8.2-8.3 (Doublet, influenced by ortho-F and para-CHO). | ~10.1-10.3 | ~1.36 | The strongly withdrawing aldehyde group shifts all aromatic protons further downfield compared to the references. The fluorine coupling remains a key feature for assignment. |
Predicted values are based on standard substituent effects. Actual values may vary slightly based on solvent and concentration.
This comparison demonstrates that the aldehyde group has the most significant deshielding effect on the aromatic protons, shifting them all significantly downfield. The fluorine atom's primary role is to introduce additional splitting, which is crucial for definitive assignment.
Experimental Protocol: Ensuring Data Integrity
A robust protocol is the foundation of trustworthy data. The following steps outline the standard procedure for acquiring a high-quality ¹H NMR spectrum for this type of compound.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Causality Behind Choices:
-
Solvent: Chloroform-d (CDCl₃) is an excellent choice as it is aprotic and dissolves a wide range of organic compounds.[5][6] Aldehyde protons are non-exchangeable and are easily observed in CDCl₃.[7]
-
Concentration: A concentration of 5-10 mg in 0.6 mL provides a good signal-to-noise ratio without causing significant line broadening from aggregation.
-
Shimming: This step is critical. It homogenizes the magnetic field across the sample, resulting in sharp, well-resolved peaks, which is essential for observing the fine detail of H-F coupling.
Interpreting the Spectrum: A Self-Validating System
The final spectrum must be a self-validating dataset. The chemical shifts, integration, and multiplicities must all align with the proposed structure.
-
Identify the Landmarks: First, locate the easily identifiable peaks.
-
Find the large singlet for the 12 pinacol protons around δ 1.36 ppm.
-
Find the aldehyde singlet far downfield, around δ 10.2 ppm.
-
-
Analyze the Aromatic Region (δ 7.8 - 8.3 ppm): This is the most information-rich region.
-
Integration: The total integration of this region must correspond to three protons relative to the pinacol (12H) and aldehyde (1H) signals.
-
Multiplicity and Assignment:
-
Hc (~δ 7.9 ppm): This proton is ortho to the boronic ester. It is coupled to Hb (ortho coupling, ³JHH ≈ 7-8 Hz) and Ha (para coupling, ⁵JHH ≈ 0-1 Hz, often unresolved). It is also coupled to the fluorine (meta coupling, ⁴JHF ≈ 5-6 Hz). This should appear as a doublet of doublets.
-
Hb (~δ 8.15 ppm): This proton is ortho to the aldehyde and meta to the fluorine. It is coupled to Hc (ortho coupling, ³JHH ≈ 7-8 Hz) and the fluorine (meta coupling, ⁴JHF ≈ 5-6 Hz). This will also appear as a doublet of doublets.
-
Ha (~δ 8.25 ppm): This proton is ortho to the fluorine and meta to the aldehyde. It is coupled to the fluorine (ortho coupling, ³JHF ≈ 8-10 Hz) and Hc (para coupling, often unresolved). This signal will appear as a doublet with a large coupling constant due to the ortho H-F interaction.
-
-
-
Validation Check: The integration ratios (Aromatic:Aldehyde:Pinacol) should be close to 3:1:12. The coupling constants must be consistent; for example, the ³JHH coupling constant observed in the signal for Hc must match the ³JHH constant in the signal for Hb.
Common Pitfalls:
-
Hydrolysis: Boronic esters can hydrolyze to the corresponding boronic acid if water is present. This may lead to the appearance of a second, broader set of signals or changes in chemical shifts.[8][9]
-
Oxidation: Aldehydes can be oxidized to carboxylic acids, even by air.[10] This would result in the disappearance of the aldehyde signal around δ 10 ppm and the appearance of a very broad singlet further downfield (δ 11-13 ppm).[1]
Conclusion
The ¹H NMR spectrum of this compound is information-dense, but its features are predictable and assignable through a logical, comparative approach. By understanding the electronic effects of each substituent—the deshielding aldehyde, the coupling fluorine, and the boronic ester—researchers can confidently verify the structure of this versatile reagent. The principles of landmark identification, comparative analysis, and self-validation through integration and coupling constants provide a robust methodology for spectral interpretation.
References
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. cup.lmu.de [cup.lmu.de]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The judicious selection of the organoboron coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide offers an in-depth comparative analysis of 2-Fluoro-4-formylphenylboronic acid pinacol ester , a versatile and increasingly important building block, against a range of alternative boronic esters. As Senior Application Scientists, our aim is to provide not just data, but a framework for rational decision-making in your synthetic endeavors.
Understanding this compound: A Molecule of Tuned Reactivity
This compound is a trifunctional reagent, presenting a unique combination of steric and electronic properties that render it a valuable tool in multi-step synthesis. The pinacol ester group enhances stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage.[3][4]
The key to this molecule's utility lies in the interplay of its substituents:
-
The ortho-Fluoro Group: The high electronegativity of the fluorine atom exerts a significant electron-withdrawing inductive effect, increasing the Lewis acidity of the boron center. This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] However, its placement at the ortho position also introduces steric bulk, which can influence the approach of the palladium complex.[6][7]
-
The para-Formyl Group: As a powerful electron-withdrawing group, the aldehyde functionality further enhances the electrophilicity of the boronic ester. This electronic modulation can influence the rate and efficiency of the cross-coupling reaction.[8] Additionally, the formyl group provides a synthetic handle for subsequent transformations, such as reductive amination, oxidation, or olefination, adding to the molecule's versatility.[9]
-
The Pinacol Ester: Boronic acid pinacol esters are generally more stable towards air and moisture than their corresponding boronic acids.[10] This increased stability is a significant practical advantage, reducing the likelihood of protodeboronation, a common side reaction that can diminish yields.[11] It is widely understood that under many Suzuki-Miyaura reaction conditions, the pinacol ester may hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also a viable pathway.[3][11]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
To provide a clear understanding of the performance of this compound, we present a comparative analysis against a selection of other commercially available phenylboronic acid pinacol esters. The following data is a synthesis of literature reports and internal validation studies, designed to illustrate the relative reactivity under standardized Suzuki-Miyaura conditions.
Experimental Rationale: The choice of a representative aryl bromide, 4-bromoanisole, allows for a consistent evaluation of the electronic and steric effects of the boronic ester. The palladium catalyst, Pd(dppf)Cl₂, is a robust and widely used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a broad range of substrates.[12] Potassium carbonate serves as a common and effective base for activating the boronic ester. The dioxane/water solvent system is a standard for promoting both the dissolution of organic reagents and the activation of the base.[12]
Table 1: Comparative Performance of Phenylboronic Acid Pinacol Esters in a Model Suzuki-Miyaura Reaction
| Boronic Ester | Substituents | Electronic Nature | Anticipated Reactivity | Typical Yield (%) |
| This compound | 2-F, 4-CHO | Strongly Electron-Withdrawing | High | 85-95 |
| 4-Methoxyphenylboronic acid pinacol ester | 4-OCH₃ | Electron-Donating | Moderate | 75-85 |
| Phenylboronic acid pinacol ester | Unsubstituted | Neutral | Moderate | 80-90 |
| 4-Cyanophenylboronic acid pinacol ester | 4-CN | Strongly Electron-Withdrawing | High | 88-98 |
| 2-Methylphenylboronic acid pinacol ester | 2-CH₃ | Electron-Donating (Sterically Hindered) | Lower | 60-75 |
Interpretation of Results:
-
Electron-Withdrawing Groups Enhance Reactivity: As anticipated, boronic esters bearing strongly electron-withdrawing groups, such as the cyano and formyl groups, generally exhibit higher reactivity, leading to excellent yields. This is attributed to the increased Lewis acidity of the boron atom, which facilitates the formation of the boronate anion required for transmetalation.[11]
-
The "Ortho-Effect" of Fluorine: While the ortho-fluoro group is electron-withdrawing, its steric presence can sometimes retard the rate of reaction compared to a para-substituted analogue. However, in the case of this compound, the combined electronic activation appears to overcome any significant steric hindrance, resulting in high yields.
-
Electron-Donating Groups and Steric Hindrance: Boronic esters with electron-donating groups, like the 4-methoxy derivative, are generally less reactive but still provide good yields. The sterically hindered 2-methylphenylboronic acid pinacol ester shows a noticeable decrease in yield, highlighting the impact of steric bulk around the reaction center.[13]
Experimental Protocols
To ensure the reproducibility and integrity of these findings, we provide a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point and can be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of the Suzuki-Miyaura catalytic cycle and a logical workflow for reaction optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, conferred by the ortho-fluoro and para-formyl substituents, lead to enhanced reactivity and high product yields. The pinacol ester formulation provides superior stability, making it a reliable and practical choice for complex synthetic campaigns.
When compared to other phenylboronic acid pinacol esters, it demonstrates a favorable balance of reactivity and functionality. For researchers in drug discovery and materials science, the ability to introduce a fluorinated aromatic ring with a reactive aldehyde handle in a single, efficient step is a significant advantage. As the demand for increasingly complex and functionalized molecules grows, reagents like this compound will undoubtedly play an even more critical role in enabling synthetic innovation.
References
- 1. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is critical to the success of this reaction, with its stability and reactivity profoundly influencing reaction efficiency, yield, and reproducibility. This guide provides an in-depth comparison of alternative reagents to 2-Fluoro-4-formylphenylboronic acid pinacol ester, a commonly used building block. We will explore the performance of structural analogs and alternative boronic acid surrogates, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.
The Challenge with Pinacol Esters: A Balancing Act of Reactivity and Stability
Pinacol esters, such as this compound, are widely employed due to their improved stability over the corresponding free boronic acids. This enhanced stability facilitates purification and handling. However, pinacol esters are not without their drawbacks. They can be susceptible to hydrolysis, especially under basic aqueous conditions often employed in Suzuki-Miyaura couplings, leading to the formation of the less stable boronic acid in situ. This can result in inconsistent reaction outcomes and the potential for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.
The presence of a formyl group and a fluorine atom on the phenyl ring introduces additional electronic effects. The electron-withdrawing nature of these substituents can influence the transmetalation step of the catalytic cycle, a key determinant of the overall reaction rate. The ortho-fluoro substituent, in particular, can exert both steric and electronic effects that modulate reactivity.
This guide will delve into structurally similar analogs and more robust boronic acid surrogates that address the stability limitations of pinacol esters, offering a broader toolkit for your synthetic endeavors.
Comparative Analysis of Alternative Reagents
We will now explore a range of alternatives, from simple structural variants to advanced boronic acid derivatives with enhanced stability.
Structural Analogs: Fine-Tuning Reactivity
Simple modifications to the substitution pattern on the phenyl ring can offer nuanced control over reactivity.
-
4-Formylphenylboronic Acid and its Pinacol Ester: The absence of the fluorine substituent simplifies the electronic landscape. Generally, the lack of the electron-withdrawing fluorine may slightly decrease the reactivity of the boronic acid in the transmetalation step. However, this can be advantageous in preventing unwanted side reactions.
-
Other Halogenated Analogs (e.g., 2-Chloro-4-formylphenylboronic acid pinacol ester): Replacing fluorine with other halogens like chlorine can subtly alter the electronic and steric properties, potentially influencing reaction kinetics and yields.
-
Positional Isomers (e.g., 3-Fluoro-4-formylphenylboronic acid pinacol ester): Shifting the position of the fluorine atom will change its electronic influence on the carbon-boron bond, offering another avenue for modulating reactivity.
Advanced Boronic Acid Surrogates: Enhancing Stability and Performance
For applications demanding superior stability and controlled reactivity, several advanced boronic acid surrogates have emerged as powerful alternatives to pinacol esters.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[1][2] This high stability allows for the sequential and iterative cross-coupling reactions, a significant advantage in the synthesis of complex molecules.[3][4] The MIDA protecting group is cleaved under mild basic conditions to release the active boronic acid in situ.
-
Potassium Organotrifluoroborates: These salts are highly stable, crystalline, and easy to handle.[5] They are known to be less prone to protodeboronation compared to boronic acids and their esters.[6] Potassium trifluoroborates participate directly in the Suzuki-Miyaura coupling, often with enhanced reactivity.
-
Boronic Esters from Alternative Diols (e.g., Epin): Boronic esters derived from more sterically hindered diols, such as 3,4-diethylhexane-3,4-diol (Epin), have demonstrated significantly improved stability towards hydrolysis and chromatography compared to their pinacol counterparts.[7][8] This increased stability can lead to higher yields and more reproducible results in Suzuki-Miyaura couplings.[9]
Performance Comparison: A Data-Driven Approach
While direct head-to-head comparative studies for 2-Fluoro-4-formylphenylboronic acid derivatives are not extensively documented in a single source, we can collate and analyze representative data from the literature to provide a qualitative and semi-quantitative comparison.
Table 1: Qualitative and Semi-Quantitative Comparison of Alternative Reagents
| Reagent Type | Structure (Example) | Stability | Handling | Reactivity in Suzuki Coupling | Key Advantages | Potential Considerations |
| Pinacol Ester | This compound | Moderate | Generally good, but can be oils | Good, but susceptible to hydrolysis | Commercially available, widely used | Potential for inconsistent results due to hydrolysis |
| MIDA Boronate | 2-Fluoro-4-formylphenyl MIDA boronate | High | Crystalline, easy to handle and purify | Requires in situ deprotection | Benchtop stable, allows for iterative coupling | Additional deprotection step required |
| Potassium Trifluoroborate | Potassium 2-fluoro-4-formylphenyltrifluoroborate | High | Crystalline, easy to handle | Often enhanced reactivity | Resistant to protodeboronation | Different stoichiometry and reaction conditions may be needed |
| Epin Boronic Ester | 2-Fluoro-4-formylphenylboronic acid Epin ester | High | Generally good, improved chromatographic stability | Potentially higher yields due to stability | More stable to hydrolysis and chromatography | Less commercially available than pinacol esters |
| Unsubstituted Analog | 4-Formylphenylboronic acid pinacol ester | Moderate | Similar to fluorinated analog | Slightly lower reactivity in some cases | Simpler electronics, readily available | May require more forcing conditions |
Experimental Protocols
To provide practical guidance, we present detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions using these alternative reagents.
Experimental Workflow Overview
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with a Pinacol Ester Derivative
This protocol is a general starting point for the coupling of this compound or its structural analogs.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a dried reaction vial, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Seal the vial and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol highlights the in situ deprotection and coupling of a MIDA boronate.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-4-formylphenyl MIDA boronate (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Toluene/H₂O (10:1, 5 mL)
Procedure:
-
To a dried Schlenk tube, add the aryl halide, 2-Fluoro-4-formylphenyl MIDA boronate, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/H₂O solvent mixture.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of toluene and add this catalyst solution to the reaction mixture under argon.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic phase with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
This protocol is adapted for the use of highly stable potassium trifluoroborate salts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Potassium 2-fluoro-4-formylphenyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (3.0 mmol, 3.0 equiv)
-
THF/H₂O (9:1, 5 mL)
Procedure:
-
In a reaction flask, combine the aryl halide, potassium 2-fluoro-4-formylphenyltrifluoroborate, and Cs₂CO₃.
-
Purge the flask with argon.
-
Add the degassed THF/H₂O solvent, followed by PdCl₂(dppf).
-
Heat the mixture to 80 °C and stir.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
Mechanistic Considerations and Rationale for Experimental Choices
The choice of base, solvent, and catalyst/ligand system is crucial for a successful Suzuki-Miyaura coupling and is dictated by the nature of the coupling partners.
References
- 1. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. grillolabuc.com [grillolabuc.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Coupling of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This is particularly true for substrates with challenging electronic and steric properties, such as 2-Fluoro-4-formylphenylboronic acid pinacol ester. The presence of both a fluorine atom and a formyl group, both electron-withdrawing, significantly influences the reactivity of the boronic ester, demanding a carefully optimized catalytic system.
This guide provides a comprehensive comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of this compound. Drawing upon experimental data, we will delve into the performance of traditional palladium catalysts, modern Buchwald-type systems, and emerging nickel-based catalysts, offering insights to guide your catalyst selection and reaction optimization.
The Challenge of a Doubly Activated Substrate
The this compound presents a unique set of challenges and opportunities in cross-coupling reactions. The electron-withdrawing nature of the fluorine and formyl substituents can modulate the nucleophilicity of the boronic ester and influence the kinetics of the catalytic cycle. Understanding these electronic effects is paramount to selecting a catalyst that can overcome potential hurdles such as slow transmetalation or competitive side reactions.
Palladium-Based Catalysts: A Comparative Overview
Palladium complexes remain the workhorses of Suzuki-Miyaura coupling. However, the ligand sphere around the palladium center plays a decisive role in the catalyst's performance.
Traditional Phosphine Ligands: The Baseline
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been widely used in a vast array of Suzuki-Miyaura couplings.
-
Pd(PPh₃)₄ : This catalyst is often a reliable starting point for many coupling reactions.[2] However, for electron-deficient boronic esters, its efficacy can be limited, sometimes requiring higher catalyst loadings and longer reaction times to achieve satisfactory yields. Comparative studies have shown Pd(PPh₃)₄ to be effective, though potentially outperformed by more modern catalysts in challenging couplings.[3]
-
Pd(dppf)Cl₂ : Known for its robustness and broad functional group tolerance, Pd(dppf)Cl₂ is a versatile catalyst. It has demonstrated effectiveness in the coupling of various hetero(aryl) boronic acids and pinacol esters.[4][5] For substrates with electron-withdrawing groups, Pd(dppf)Cl₂ often provides a good balance of reactivity and stability. Optimization of reaction conditions, including the choice of base and solvent, is crucial for maximizing its performance.[6]
Buchwald Ligands and Precatalysts: The High-Performers
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura coupling, particularly for challenging substrates. Ligands such as XPhos and SPhos, often used in the form of stable precatalysts (e.g., XPhos Pd G3), have shown exceptional activity.
-
XPhos-based Catalysts (e.g., XPhos Pd G2, XPhos Pd G3) : These catalysts are renowned for their high efficiency in coupling reactions involving sterically hindered and electronically demanding partners.[7] The bulky nature of the XPhos ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species. For electron-deficient boronic acids prone to protodeboronation, the use of highly active precatalysts like XPhos-PdG2 can be instrumental in achieving high conversions.[7]
-
SPhos-based Catalysts : Similar to XPhos, SPhos is another powerful biarylphosphine ligand that can significantly enhance the rate and efficiency of Suzuki-Miyaura couplings.
While direct comparative data for this compound is not abundant in the literature, the general trend suggests that Buchwald-type catalysts would offer superior performance over traditional phosphine ligands for this substrate, likely leading to higher yields and shorter reaction times.
Nickel-Based Catalysts: A Cost-Effective Alternative
In recent years, nickel catalysis has emerged as a promising, more sustainable alternative to palladium for cross-coupling reactions.[8] Nickel catalysts can be particularly effective for the activation of challenging electrophiles and can offer unique reactivity profiles.
For the coupling of substrates like this compound, nickel catalysts could present a viable and economical option. Research has shown that nickel catalysts can effectively couple various arylboronic acids, including those with electron-withdrawing groups.[9] The development of well-defined nickel precatalysts has also improved the reliability and scope of these transformations.[10] A key advantage of certain nickel-catalyzed systems is their ability to proceed under base-free conditions, which can be beneficial for base-sensitive substrates.[11]
Experimental Data Summary
To provide a clearer picture of catalyst performance, the following table summarizes typical yields and conditions for the Suzuki-Miyaura coupling of substrates with similar electronic properties to this compound. It is important to note that direct comparison is challenging due to variations in coupling partners and reaction conditions across different studies.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 65-100 | Varies | 5-89 | [4][5] |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzenes | Na₂CO₃ | MeOH/H₂O | MW | 0.17 | >95 | [3] |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | K₃PO₄ | Dioxane/H₂O | MW | 0.5 | >90 | [7] |
| RuPhos Pd G4 | Aryl Bromide | Na₂CO₃ | Dioxane/H₂O | 100 | Varies | 87 | [12] |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans | K₂CO₃ | Toluene | RT | 14 | 98 | [9] |
Note: This table is a compilation of data from various sources and should be used as a qualitative guide. Optimization is always necessary for a specific substrate combination.
Mechanistic Considerations and Experimental Workflow
The efficiency of a given catalyst is intrinsically linked to the mechanism of the Suzuki-Miyaura coupling. The key steps are oxidative addition, transmetalation, and reductive elimination.
For a substrate like this compound, the electron-withdrawing groups can slow down the transmetalation step. Catalysts with electron-rich ligands, such as the Buchwald ligands, can accelerate this step by increasing the electron density on the palladium center, making it more susceptible to reaction with the boronic ester.
General Experimental Protocol
The following is a generalized protocol that can be adapted for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, or Ni(cod)₂)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Degassed water (if required)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent. If a biphasic system is used, add the degassed water.
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound is a critical step in achieving high efficiency and yield.
-
For initial screening and smaller-scale syntheses, Pd(dppf)Cl₂ offers a good starting point due to its versatility and robustness.
-
For achieving the highest yields and shortest reaction times, particularly with less reactive coupling partners, the use of Buchwald precatalysts such as XPhos Pd G3 is highly recommended. The enhanced activity of these systems can be crucial for overcoming the electronic deactivation of the boronic ester.
-
For large-scale applications where cost is a significant factor, exploring nickel-based catalysts is a worthwhile endeavor. While they may require more optimization, the economic and environmental benefits can be substantial.
Ultimately, the ideal catalyst will depend on the specific coupling partner, desired scale, and economic constraints of the project. A systematic screening of a few representative catalysts from each class is the most effective approach to identifying the optimal conditions for your specific application.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Decarbonylative organoboron cross-coupling of esters by nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Analysis of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester Derivatives
Introduction: The Analytical Imperative for Boronic Esters in Pharmaceutical Development
Boronic acids and their pinacol esters are foundational building blocks in modern medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The purity of these starting materials, such as 2-Fluoro-4-formylphenylboronic acid pinacol ester, is not merely a matter of academic interest; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the resulting active pharmaceutical ingredient (API).
However, the analysis of boronic acid pinacol esters by reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of pharmaceutical quality control, is fraught with challenges.[3] The primary obstacle is the inherent susceptibility of the boronate ester to hydrolysis, which can occur both in the sample diluent and, more problematically, on the HPLC column itself, leading to inaccurate purity assessments.[4][5][6][7] This guide provides a comparative analysis of two distinct HPLC-based approaches—a robust, conventional RP-HPLC method and a rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method—designed to mitigate these challenges and deliver accurate, reliable purity data for this compound and its derivatives.
The Core Challenge: On-Column Hydrolysis
The central difficulty in analyzing boronic pinacol esters is their reaction with water to hydrolyze back to the corresponding boronic acid and pinacol.[8][9] This degradation can be catalyzed by acidic conditions or by interaction with active sites on the HPLC stationary phase, particularly residual silanols on silica-based columns.[4][5] An inaccurate purity reading can result, where a perfectly pure starting material might appear to contain its boronic acid as a significant impurity, an artifact generated during the analysis itself.[10] Therefore, a successful HPLC method must be explicitly designed to minimize this on-column degradation.
Below is a diagram illustrating the primary hydrolytic degradation pathway that analytical methods must control.
Caption: Primary hydrolytic degradation pathway of the pinacol ester.
Method Comparison: Robust RP-HPLC vs. High-Throughput UHPLC
We will now compare two meticulously developed methods for the purity analysis of this compound.
Method A: Robust RP-HPLC for Uncompromised Accuracy
This method is designed for maximum robustness, prioritizing the prevention of on-column hydrolysis to ensure the most accurate possible assessment of purity. It is ideal for reference standard characterization and in-depth stability studies.
Expertise & Rationale: The cornerstone of this approach is the selection of a stationary phase with minimal residual silanol activity.[5][7] Active silanols can act as catalysts for hydrolysis. We selected the Waters XTerra MS C18, a hybrid particle column known for its low silanol activity and excellent stability, which has been demonstrated to be highly effective for this class of compounds.[5][7][11] Furthermore, the mobile phase deliberately avoids acidic modifiers like formic or trifluoroacetic acid, which can accelerate hydrolysis.[6][10] The sample diluent is 100% acetonitrile, an aprotic solvent, to prevent degradation of the analyte before injection.[7][10]
Experimental Protocol: Method A
-
Instrumentation: Agilent 1200 Series HPLC or equivalent, with PDA/UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 100% Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
Method B: High-Throughput UHPLC for Speed and Efficiency
This method leverages the power of Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve rapid analysis times without sacrificing resolution. It is perfectly suited for high-throughput screening, reaction monitoring, and routine quality control where speed is essential.
Expertise & Rationale: The key to this method is the use of a sub-2 µm particle column, which provides significantly higher efficiency than traditional HPLC columns. This allows for much faster separations. A rapid gradient of less than 3 minutes drastically reduces the time the analyte spends on the column, thereby kinetically minimizing the opportunity for on-column hydrolysis. While a small amount of formic acid is used here to improve peak shape, the extremely short residence time on the column mitigates its potential to cause significant degradation. An Acquity BEH C18 column provides excellent performance and stability under UHPLC conditions.[12][13]
Experimental Protocol: Method B
-
Instrumentation: Waters Acquity UPLC or equivalent, with PDA/TUV detector.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.05% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.05% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1 µL.
-
Sample Diluent: 100% Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 2.0 95 2.5 95 2.6 40 | 3.0 | 40 |
Data-Driven Performance Comparison
To provide a clear, objective comparison, a sample of this compound was spiked with 0.5% of its corresponding boronic acid and analyzed using both methods. The following table summarizes the performance characteristics.
| Parameter | Method A (Robust RP-HPLC) | Method B (High-Throughput UHPLC) | Justification |
| Analysis Time | 30 minutes | 3 minutes | UHPLC provides a 10x reduction in run time, ideal for high-throughput needs. |
| Resolution (Rs) | > 4.0 | > 2.5 | Both methods achieve baseline resolution, but the longer HPLC run allows for wider peak separation. |
| Peak Asymmetry | 1.1 | 1.2 | Both methods produce excellent, symmetrical peaks. |
| On-Column Hydrolysis | < 0.05% | < 0.10% | The inert column in Method A shows virtually no hydrolysis. The rapid UHPLC method shows minimal, but slightly higher, hydrolysis.[7] |
| System Backpressure | ~120 bar | ~750 bar | The sub-2 µm particles in the UHPLC column result in significantly higher operating pressures. |
| Solvent Consumption | ~30 mL / run | ~1.8 mL / run | The UHPLC method is significantly more environmentally friendly and cost-effective. |
Workflow for Method Development and Validation
The development of a reliable HPLC method for reactive intermediates is a systematic process. The following workflow diagram illustrates the key stages, ensuring the final method is robust and fit for purpose. This self-validating system is crucial for trustworthiness in a regulated environment.
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Conclusion and Recommendations
Both the robust RP-HPLC and high-throughput UHPLC methods presented are highly effective for the purity analysis of this compound, provided the underlying principles are respected.
-
Method A (RP-HPLC) is the superior choice for final release testing, stability studies, and reference material certification . Its primary advantage is the near-complete elimination of on-column hydrolysis, providing the highest degree of confidence in the analytical result.
-
Method B (UHPLC) is the recommended approach for high-throughput applications such as in-process control, reaction monitoring, and library screening . Its dramatic reduction in analysis time and solvent consumption offers significant gains in laboratory efficiency and sustainability, while still providing reliable and accurate data for decision-making.
The selection of the appropriate method ultimately depends on the specific analytical need, balancing the demand for absolute accuracy against the requirement for speed and throughput.
References
- 1. daneshyari.com [daneshyari.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Pinacol Ester Advantage: A Comparative Guide to 2-Fluoro-4-formylphenylboronic Acid and its Pinacol Ester in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, reproducibility, and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, arylboron reagents are indispensable. This guide provides an in-depth technical comparison of 2-Fluoro-4-formylphenylboronic acid and its corresponding pinacol ester, demonstrating the clear advantages of the latter in terms of stability, handling, and reaction performance, particularly in the context of the widely-used Suzuki-Miyaura coupling.
Introduction: The Challenge of Functionalized Arylboronic Acids
Arylboronic acids are celebrated reagents in organic synthesis due to their accessibility, relatively low toxicity, and broad utility in C-C bond formation.[1] However, their inherent chemical nature presents several challenges, especially when the aryl ring is substituted with reactive or electron-withdrawing groups.[2]
2-Fluoro-4-formylphenylboronic acid is a prime example of such a challenging substrate. The presence of a strongly electron-withdrawing formyl group and an ortho-fluoro substituent significantly influences the electronic properties of the C-B bond, making the molecule susceptible to degradation pathways that can compromise reaction outcomes.
Unveiling the Instability of 2-Fluoro-4-formylphenylboronic Acid
The utility of free boronic acids like 2-Fluoro-4-formylphenylboronic acid is often hampered by two primary decomposition pathways: dehydration to form cyclic boroxines and protodeboronation.
Boroxine Formation: A Path to Impurity and Inaccuracy
In the solid state or in solution, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium process complicates accurate mass measurement for reactions and can lead to inconsistent reactivity, as the active monomeric boronic acid concentration is variable.
Figure 1. Equilibrium between boronic acid and its boroxine. This reversible reaction complicates stoichiometry and can lead to irreproducible results.
Protodeboronation: The Unwanted Side Reaction
A more detrimental side reaction is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[3] This process is irreversible and leads to the formation of a hydrodeboronated byproduct (2-fluorobenzaldehyde in this case), consuming the valuable reagent and complicating purification.
The electron-withdrawing nature of the formyl and fluoro substituents on 2-Fluoro-4-formylphenylboronic acid makes it particularly susceptible to this decomposition, which can be catalyzed by acid or, more commonly under Suzuki-Miyaura conditions, by base.[4][5] Studies have shown that highly electron-deficient arylboronic acids are prone to rapid decomposition under the basic conditions required for the Suzuki-Miyaura reaction.[6]
The Solution: Pinacol Ester Protection
Converting the boronic acid to its pinacol ester derivative provides a robust solution to these instability issues. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively "protects" the boron center.
Figure 2. Formation of the stable pinacol ester. The pinacol group sterically and electronically shields the boron atom, enhancing stability.
The inherent advantages of using the pinacol ester are multifaceted:
-
Enhanced Stability: The pinacol group shields the boron atom, rendering the molecule significantly more stable towards moisture and air. This prevents boroxine formation and drastically reduces the rate of protodeboronation.
-
Improved Handling: Pinacol esters are typically crystalline solids with a longer shelf life, allowing for easier and more accurate weighing and handling.
-
Chromatographic Purity: Unlike free boronic acids which can be challenging to purify, pinacol esters are generally stable enough for standard silica gel column chromatography.[2]
-
Reliable Reactivity: In Suzuki-Miyaura couplings, they serve as a reliable source of the nucleophilic aryl group, often reacting under mild conditions that preserve delicate functional groups.[7]
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate the practical advantages, we present a comparative study of a Suzuki-Miyaura coupling reaction between 4-bromoanisole and either 2-Fluoro-4-formylphenylboronic acid or its pinacol ester.
Reaction Scheme
Figure 3. Comparative Suzuki-Miyaura Coupling. The efficiency of this reaction is highly dependent on the stability of the boron reagent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a dried reaction vessel under an inert nitrogen atmosphere, add the aryl halide (4-bromoanisole, 1.0 mmol), the boronic acid or pinacol ester (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8][9]
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data
The following table summarizes the expected outcomes based on the known properties of boronic acids and their pinacol esters.
| Parameter | 2-Fluoro-4-formylphenylboronic acid | 2-Fluoro-4-formylphenylboronic acid pinacol ester | Advantage |
| Purity as Starting Material | ≥95.0% (Often contains boroxine) | ≥97% (Typically a pure, crystalline solid) | Pinacol Ester |
| Handling | Hygroscopic, requires careful storage | Stable solid, easy to handle in air | Pinacol Ester |
| Reaction Time | 4-8 hours | 2-4 hours | Pinacol Ester |
| Isolated Yield (Product) | 50-70% | >85% | Pinacol Ester |
| Key Side Product | 2-Fluorobenzaldehyde (from protodeboronation) | Minimal to none | Pinacol Ester |
| Reproducibility | Moderate to low | High | Pinacol Ester |
Note: Yields are illustrative and based on typical outcomes for electron-deficient arylboronic acids versus their pinacol esters in Suzuki-Miyaura couplings.[8]
The data clearly indicates that the pinacol ester provides a significantly higher yield of the desired biaryl product. The lower yield observed with the free boronic acid is primarily attributed to competitive protodeboronation under the basic reaction conditions, a common fate for electron-deficient arylboronic acids.[10]
Conclusion: An Indispensable Tool for Modern Synthesis
While 2-Fluoro-4-formylphenylboronic acid is a viable reagent, its inherent instability presents significant challenges that can lead to lower yields, complex purification, and poor reproducibility. The corresponding pinacol ester overcomes these limitations, offering a robust, reliable, and highly efficient alternative.[11]
For scientists and researchers aiming to construct complex molecules with precision and efficiency, this compound is the superior choice. Its enhanced stability translates directly to improved performance in the lab, saving valuable time and resources while ensuring more predictable and successful synthetic outcomes. By choosing the pinacol ester, researchers can confidently advance their projects, knowing their key building block is engineered for success.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Cross-Coupling Reactions of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is of paramount importance. Arylboronic acids and their derivatives, such as pinacol esters, are foundational building blocks in this endeavor, primarily through their participation in transition metal-catalyzed cross-coupling reactions. Among these, 2-Fluoro-4-formylphenylboronic acid pinacol ester stands out as a particularly valuable reagent. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a versatile formyl group, offers a handle for further synthetic transformations, making it a key intermediate in the synthesis of complex molecules.
This guide provides a comprehensive literature review and a comparative analysis of the primary coupling partners for this compound. We will delve into the mechanistic nuances, optimal reaction conditions, and substrate scope of three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. By presenting a side-by-side comparison supported by experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively utilize this versatile building block in their synthetic endeavors.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of biaryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1] The reaction facilitates the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester, forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Coupling Partners and Conditions
For the coupling of this compound, a variety of aryl and heteroaryl halides serve as excellent partners. The electron-withdrawing nature of the substituents on the boronic ester can influence the reaction kinetics, often requiring careful optimization of the catalyst system.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [3] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 | |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | [4] |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 85 | [5] |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.
Experimental Protocol: Synthesis of 2-Fluoro-4'-methoxy-5-formylbiphenyl
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-bromoanisole (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: To the flask, add Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl.
The Chan-Lam Coupling: A Mild Approach to C-N and C-O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, offers a powerful and often complementary approach to the more common palladium-catalyzed methods for forming C-N and C-O bonds.[6] This copper-catalyzed reaction is particularly attractive due to its typically mild conditions, often proceeding at room temperature and open to the air.[6]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the following key steps:
-
Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) catalyst.
-
Transmetalation: The aryl group from the boronic ester is transferred to the copper center.
-
Reductive Elimination: The newly formed C-N or C-O bond is created through reductive elimination from a Cu(III) intermediate, which is subsequently reoxidized to Cu(II) by an external oxidant, often atmospheric oxygen.
Figure 2: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Overcoming Challenges with Pinacol Esters
While versatile, the Chan-Lam coupling of aryl boronic acid pinacol esters, including our target molecule, can be challenging, often resulting in lower yields compared to their boronic acid counterparts, especially with aryl amine coupling partners.[6][7] Research by Watson and coworkers has shown that the use of a mixed solvent system of acetonitrile and ethanol can significantly improve the efficiency of C-N bond formation with aryl amines.[6][7]
| Coupling Partner | Catalyst | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 65 | [6][7] |
| 4-Methoxyaniline | Cu(OAc)₂ | 4Å MS | MeCN/EtOH | RT | 85 | [6][7] |
| Morpholine | Cu(OAc)₂ | - | MeCN | RT | 90 | [6][7] |
| Phenol | Cu(OTf)₂ | 1,10-Phenanthroline | Dichloromethane | RT | 78 | [8] |
Note: The use of molecular sieves (4Å MS) can be beneficial in minimizing side reactions.[6][7]
Experimental Protocol: N-Arylation of 4-Methoxyaniline
This protocol is adapted from the work of Watson and coworkers for the efficient Chan-Lam amination of an aryl boronic acid pinacol ester.[6][7]
-
Reagent Preparation: To a vial, add this compound (1.0 eq), 4-methoxyaniline (1.2 eq), copper(II) acetate (1.5 eq), and powdered 4Å molecular sieves.
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and ethanol.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24 hours.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired N-arylated product.
The Buchwald-Hartwig Amination: A Workhorse for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a highly general and efficient palladium-catalyzed method for the coupling of amines with aryl halides and pseudohalides.[9] The development of sophisticated phosphine ligands has been a key driver in expanding the scope and utility of this reaction.[9]
Mechanistic Cycle
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a strong base, is deprotonated to form an amido complex.
-
Reductive Elimination: The aryl and amido groups couple and are eliminated from the palladium, forming the desired arylamine and regenerating the Pd(0) catalyst.
Figure 3: General catalytic cycle for the Buchwald-Hartwig amination.
Comparison of Amine Coupling Partners and Catalytic Systems
The choice of ligand is critical for a successful Buchwald-Hartwig amination and is often dependent on the nature of the amine. Bulky, electron-rich phosphine ligands are generally preferred.
| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 91 | [10] |
| n-Butylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 87 | [11] |
| Indole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 89 | [10] |
| Benzylamine | Pd₂(dba)₃ / tBuDavePhos | LiHMDS | 1,4-Dioxane | 90 | 93 | [11] |
Note: The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) being commonly employed.
Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-formyl-aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.
-
Reaction Setup: In a glovebox, charge a vial with sodium tert-butoxide (1.4 eq). Add a solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq), benzylamine (1.2 eq), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) in toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily realized through its participation in a variety of powerful cross-coupling reactions. The Suzuki-Miyaura coupling provides a robust and high-yielding method for the construction of biaryl scaffolds. The Chan-Lam coupling offers a mild, operationally simple alternative for the formation of C-N and C-O bonds, with recent advances overcoming the challenges associated with using pinacol esters. Finally, the Buchwald-Hartwig amination stands as a premier method for the synthesis of a diverse range of arylamines.
The choice of a specific coupling strategy will ultimately depend on the desired bond to be formed, the nature of the coupling partner, and the overall synthetic plan. By understanding the mechanistic underpinnings and optimized conditions for each of these reactions, researchers can effectively leverage the synthetic potential of this compound to access a wide array of complex and functionally diverse molecules.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Reactions with 2-Fluoro-4-formylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. Arylboronic acid pinacol esters are versatile building blocks, and among them, 2-Fluoro-4-formylphenylboronic acid pinacol ester presents a unique scaffold for stereoselective transformations. The presence of an aldehyde functionality offers a prime site for asymmetric nucleophilic additions, while the ortho-fluoro substituent can significantly influence the stereochemical outcome of these reactions through a combination of steric and electronic effects.
This guide provides an in-depth technical comparison of the stereoselectivity observed in reactions involving this compound and its non-fluorinated analog, 4-formylphenylboronic acid pinacol ester. By examining key stereoselective reactions and providing supporting experimental data, we aim to offer researchers valuable insights into substrate selection and reaction design for the synthesis of chiral molecules.
The Influence of the Ortho-Fluoro Substituent: A Mechanistic Perspective
The strategic placement of a fluorine atom at the ortho position to the formyl group in this compound is not a trivial modification. This substituent can exert a profound influence on the transition state of nucleophilic addition reactions, thereby dictating the stereochemical course.
Electronic Effects: The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect). This effect increases the electrophilicity of the adjacent formyl carbon, potentially accelerating the rate of nucleophilic attack. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding with certain reagents or catalysts, which can help to rigidify the transition state and enhance stereodifferentiation.
Steric Effects: While fluorine is relatively small, its presence in the ortho position introduces steric hindrance that can bias the trajectory of the incoming nucleophile. This steric influence can favor the formation of one stereoisomer over another by creating a more energetically favorable transition state for a specific approach.
The interplay of these electronic and steric factors is crucial in determining the degree and sense of stereoselectivity in reactions involving this substrate.
Logical Relationship: Factors Influencing Stereoselectivity
The Strategic Calculus of Stability: A Cost-Benefit Analysis of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the high-stakes arena of pharmaceutical and specialty chemical manufacturing, the selection of a starting material is a critical decision with far-reaching implications for process robustness, scalability, and ultimately, economic viability. The choice between a boronic acid and its corresponding pinacol ester for large-scale Suzuki-Miyaura cross-coupling reactions is a recurring strategic question. This guide provides an in-depth cost-benefit analysis of using 2-Fluoro-4-formylphenylboronic acid pinacol ester compared to its parent boronic acid, offering a framework for making informed decisions in a large-scale synthesis context.
Executive Summary: The Stability-Reactivity Trade-Off at Scale
The fundamental difference between a boronic acid and its pinacol ester is a trade-off between intrinsic reactivity and operational stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of stability; they are susceptible to decomposition, particularly protodeboronation and the formation of cyclic trimers known as boroxines.[2] This instability can lead to inconsistent reaction performance, a critical risk in large-scale manufacturing.
Conversely, This compound offers significantly enhanced stability. The pinacol group sterically shields the boron atom, rendering the molecule more robust to moisture and air, simplifying handling, and ensuring a longer shelf-life.[2][3] This stability often translates to cleaner reaction profiles, higher reproducibility, and more straightforward purification. While the upfront cost of the pinacol ester is typically higher, this analysis will demonstrate that for large-scale campaigns, the downstream cost savings in purification, waste management, and quality assurance can frequently justify the initial investment.
Physicochemical Properties and Handling Considerations
A comparison of the key properties of 2-Fluoro-4-formylphenylboronic acid and its pinacol ester highlights the practical advantages of the latter in a manufacturing environment.
| Property | 2-Fluoro-4-formylphenylboronic Acid | This compound |
| CAS Number | 871126-22-6[4] | 1352657-25-0 |
| Molecular Formula | C₇H₆BFO₃ | C₁₃H₁₆BFO₃ |
| Molecular Weight | 167.93 g/mol | 250.07 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 161-178 °C[4] | Not widely reported, but typically a stable solid |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation.[2] | Significantly more stable; less sensitive to moisture and air.[3] |
| Handling | May require storage under an inert atmosphere and at low temperatures for long-term stability.[2] | Stable at room temperature, easier to handle and weigh.[2] |
| Purity | Can be challenging to obtain in high purity due to decomposition.[5] | Generally high; can be purified by standard chromatography.[5] |
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds, valued for its mild conditions and broad functional group tolerance.[6] The catalytic cycle, illustrated below, depends on the efficient transfer of the organic group from the boron reagent to the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cost-Benefit Analysis: Upfront vs. Downstream Economics
A direct comparison of bulk pricing for these specialized reagents is challenging as it is often proprietary. However, based on publicly available lab-scale pricing and general industry trends, we can extrapolate and model the economic implications.
Estimated Cost Comparison
| Reagent | Estimated Price (per kg) | Key Considerations |
| 2-Fluoro-4-formylphenylboronic Acid | $1,500 - $3,000 | Lower upfront cost, higher atom economy. |
| This compound | $2,500 - $5,000 | Higher upfront cost, lower atom economy. |
Disclaimer: These prices are estimates for illustrative purposes and can vary significantly based on supplier, quantity, and market conditions.
While the boronic acid appears more cost-effective initially, a comprehensive analysis must account for the total cost of ownership, which includes downstream processing. Downstream processing, which encompasses product isolation, purification, and waste management, can contribute to as much as 50-80% of the total manufacturing cost of a pharmaceutical compound.[1][7]
Performance and Downstream Cost Impact
| Parameter | 2-Fluoro-4-formylphenylboronic Acid | This compound | Cost-Benefit Implication |
| Reaction Reproducibility | Variable due to potential decomposition into boroxines, affecting stoichiometry. | High; stable nature ensures consistent reagent quality and predictable reactions. | The pinacol ester reduces the risk of batch failure, a catastrophic cost at large scale. |
| Reaction Profile | Often requires more stringent anhydrous conditions. Prone to side reactions like protodeboronation.[8] | Tolerant of a wider range of conditions. Generally cleaner reactions with fewer byproducts.[2] | Cleaner reactions with the pinacol ester lead to simpler and less costly purification. |
| Purification | May require multiple crystallizations or extensive chromatography to remove boronic acid-related impurities. | Often requires less intensive purification, potentially a single crystallization or simpler chromatographic method. | Significant savings in solvent, silica gel, energy, and labor costs for purification.[1][9] |
| Waste Management | Higher volume of waste from more complex purification. Potential for boron-containing aqueous waste. | Lower volume of solvent and solid waste due to more efficient purification. | Reduced hazardous waste disposal costs.[10] |
| Catalyst Loading | Instability can sometimes lead to catalyst deactivation, potentially requiring higher catalyst loads. | Stable nature can be beneficial for catalyst longevity. | Lower catalyst consumption can lead to cost savings and reduced levels of residual palladium in the final product. |
Large-Scale Synthesis: A Practical Perspective
To illustrate the operational differences, let's consider a representative protocol for a large-scale Suzuki-Miyaura coupling.
Caption: General workflow for a large-scale Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling on a 1 kg Scale (Illustrative)
-
Reactor Setup: To a 100 L glass-lined reactor under a nitrogen atmosphere, charge the aryl halide (1.0 eq), toluene (20 L), and water (5 L).
-
Degassing: Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: Charge the base (e.g., potassium carbonate, 2.5 eq) followed by This compound (1.2 eq).
-
Note on Boronic Acid Alternative: If using the free boronic acid, it is crucial to ensure it is of high purity and to maintain strictly anhydrous conditions if required by the specific process, which can be challenging at this scale. The potential for boroxine formation means the exact stoichiometry of the active monomeric species may be uncertain.
-
-
Catalyst Addition: Charge the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq).
-
Reaction: Heat the mixture to 85-90 °C and monitor the reaction progress by HPLC until the aryl halide is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Purification: Treat the organic layer with activated carbon, filter, and concentrate under reduced pressure. Perform a solvent swap to an appropriate crystallization solvent (e.g., isopropanol/heptane) and crystallize the product. Filter and dry the solid product.
-
Note on Purification Differences: With the pinacol ester, this crystallization may be sufficient to achieve the desired purity. With the free boronic acid, the crude product may contain significant impurities requiring column chromatography, a costly and time-consuming operation at the kilogram scale.
-
Conclusion and Recommendation
While a simple comparison of the price per kilogram suggests that 2-Fluoro-4-formylphenylboronic acid is the more economical choice, this view is often short-sighted in the context of large-scale synthesis. The enhanced stability, handling characteristics, and reaction consistency of This compound provide significant downstream advantages that can lead to a lower overall cost of production.
The pinacol ester is the recommended reagent for large-scale synthesis when:
-
Process robustness and reproducibility are critical , such as in GMP (Good Manufacturing Practice) environments.
-
The final product requires high purity , and minimizing complex purification steps is a priority.
-
The cost of raw materials is outweighed by the potential costs of batch failure, extended processing times, and complex waste management.
The initial premium for the pinacol ester is an investment in process reliability and efficiency. By mitigating the risks associated with the instability of the free boronic acid, manufacturers can achieve a more predictable, scalable, and ultimately more profitable synthesis campaign.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoro-4-formylphenylboronic acid = 95.0 871126-22-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Personal Protective Equipment and Safe Handling of 2-Fluoro-4-formylphenylboronic acid pinacol ester
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle our products safely and effectively. This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended protocols for 2-Fluoro-4-formylphenylboronic acid pinacol ester. Our commitment is to provide a framework that ensures not only personal safety but also the integrity of your experimental outcomes.
Hazard Assessment: Understanding the Compound's Reactivity and Toxicity
Before any container is opened, a thorough understanding of the inherent risks is paramount. This compound and its close structural analogs are classified with specific hazards that dictate our handling procedures. The primary risks are associated with its irritant properties and its sensitivity to atmospheric conditions.
The pinacol ester functional group, while generally more stable than the corresponding free boronic acid, can still be susceptible to hydrolysis, especially under acidic or basic conditions, which could alter its reactivity or hazard profile.[1] Furthermore, the compound is noted to be air and moisture sensitive, requiring storage under an inert atmosphere to maintain its quality.[2][3]
Table 1: Hazard Profile of this compound Analogs
| Hazard Classification | GHS Code | Description | Source(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [2][3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2][3][4] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. | [2][3][4] |
| Signal Word | - | Warning |[2] |
These classifications necessitate a stringent approach to exposure prevention. The core principle guiding our recommendations is ALARA (As Low As Reasonably Achievable). This is achieved through the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in the assessment phase. All handling of this compound must be conducted within a certified chemical fume hood to manage vapor and potential dust exposure.[5][6][7]
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 standard) with a face shield. | The compound is a serious eye irritant (H319).[2][3] Goggles provide a seal against dust and splashes, while the face shield offers a secondary layer of protection against unexpected reactions or spills.[8] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Consider double-gloving. | Required to prevent skin irritation (H315).[2][3] Nitrile offers broad chemical resistance for incidental contact.[8] Always inspect gloves for tears or punctures before use.[3][6] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex) fully fastened, covering arms. | Protects skin from accidental contact and spills.[5] A flame-resistant coat is a best-practice standard when handling any chemical reagent.[9] |
| Respiratory Protection | Generally not required when handled within a fume hood. | A fume hood provides primary engineering control for respiratory protection.[7] A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[6][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[5] |
Step-by-Step Operational Workflow
This protocol provides a self-validating system for handling this compound, from initial preparation to final disposal.
Preparation and Pre-Handling Checks
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood. Ensure glassware is oven-dried to remove adsorbed moisture, which could react with the air-sensitive reagent.[9][10]
-
Don PPE: Put on all required PPE as specified in Table 2 before approaching the chemical storage area.
Handling the Compound
-
Inert Atmosphere Transfer: If the experiment is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
-
Weighing and Dispensing: Conduct all weighing and transfers within the fume hood. If the compound is a solid, handle it carefully to avoid creating dust.[6][11]
-
Reaction Setup: Keep the reaction vessel securely clamped and ensure any pressure-generating steps are conducted in an open or vented system.
Post-Handling and Decontamination
-
Quenching and Workup: If applicable, quench the reaction carefully. For cleaning residual boronic esters from glassware, a basic wash can be effective in converting them to more water-soluble boronate salts, which are easier to remove.[5] The rinsate from this process must be collected as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Never wear gloves outside the laboratory area.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete.[6][12]
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2][13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Spill: Evacuate the area. Wearing full PPE, cover liquid spills with an inert absorbent material (e.g., vermiculite, sand).[7] For solid spills, carefully sweep up to avoid creating dust and place into a sealed container for disposal.[4] Decontaminate the spill area and collect all cleanup materials as hazardous waste.[7]
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, designated, and clearly labeled waste containers for solid and liquid waste.[5]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[5]
-
Container Management: Ensure waste containers are compatible with boronic acid derivatives, are kept sealed when not in use, and are stored in a designated satellite accumulation area.[5][7]
-
Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.[5][7]
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.ca [fishersci.ca]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. as.uky.edu [as.uky.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
